XMD16-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKBEPKKDHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
XMD16-5: A Deep Dive into its Mechanism of Action as a TNK2 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
XMD16-5 is a potent and selective small molecule inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that has been implicated in various cellular processes, including cell growth, migration, and survival.[1] Dysregulation of TNK2 signaling is associated with the pathogenesis of several cancers, making it an attractive therapeutic target.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target engagement, impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction to TNK2 (ACK1)
TNK2 is a multi-domain non-receptor tyrosine kinase that acts as a central hub for various signaling pathways. It integrates signals from receptor tyrosine kinases (RTKs) such as EGFR, HER2, and insulin receptor, as well as from the GTPase CDC42.[1][3] Upon activation by extracellular signals like growth factors (e.g., EGF, insulin), TNK2 undergoes autophosphorylation and subsequently phosphorylates a range of downstream effector proteins.[4][5] This activation can be mediated through direct interaction with activated RTKs or via SRC-mediated phosphorylation.[5] The signaling cascades initiated by TNK2 play crucial roles in cell proliferation, survival, and migration.[2] Aberrant TNK2 activity, through overexpression or activating mutations, has been identified in a variety of cancers, including prostate, breast, lung, and ovarian cancers.[1]
Core Mechanism of Action of this compound
This compound exerts its biological effects through the direct inhibition of the kinase activity of TNK2. It is a potent inhibitor with demonstrated activity against both wild-type and mutated forms of the enzyme.
Target Engagement and Potency
This compound has been shown to be a highly potent inhibitor of TNK2. In biochemical and cellular assays, it effectively blocks the enzymatic activity of TNK2 at nanomolar concentrations. The inhibitory potency of this compound has been quantified against specific oncogenic mutants of TNK2 identified in leukemia.[6]
| TNK2 Mutant | IC50 (nM) | Cell Line |
| D163E | 16 | Ba/F3 |
| R806Q | 77 | Ba/F3 |
| Wild-Type | 380 | N/A |
Table 1: Inhibitory potency (IC50) of this compound against various forms of TNK2. Data sourced from[6][7].
Mode of Inhibition
This compound functions as an ATP-competitive inhibitor .[2] This mode of action involves the binding of this compound to the ATP-binding pocket of the TNK2 kinase domain. By occupying this site, this compound prevents the binding of ATP, the phosphate donor for the kinase reaction, thereby inhibiting the phosphorylation of TNK2 substrates.
Impact on Downstream Signaling Pathways
By inhibiting TNK2, this compound effectively blocks the downstream signaling cascades that are dependent on its kinase activity. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell proliferation and survival.[2]
Inhibition of the PI3K/AKT Pathway
TNK2 is known to directly interact with and phosphorylate AKT1 at tyrosine 176 (Tyr176).[3][4] This phosphorylation is a key step in the activation of AKT, a central node in the PI3K/AKT signaling pathway, which promotes cell survival and inhibits apoptosis. By inhibiting TNK2, this compound prevents the phosphorylation of AKT at Tyr176, leading to the deactivation of this pro-survival pathway.[2]
Inhibition of the MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and proliferation. While the direct link is still under investigation, TNK2 activation is known to contribute to the activation of the MAPK/ERK pathway.[2] Inhibition of TNK2 by this compound leads to a reduction in the activation of this pathway, contributing to its anti-proliferative effects.
Figure 1: TNK2 Signaling Pathway and Inhibition by this compound.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. While comprehensive raw data for a wide kinase panel is not publicly available for this compound, a KiNativ selectivity analysis has been performed. This analysis provides a qualitative overview of the inhibitor's specificity. The results indicate that this compound is a relatively selective inhibitor of TNK2, with off-target effects on a limited number of other kinases.[8] A graphical representation from the study by Maxson et al. (2016) shows that at a concentration of 1 µM, this compound strongly inhibits TNK2 (>90% inhibition), with significant inhibition also observed for a few other kinases.[6][8] For a detailed quantitative analysis, it is recommended to perform a comprehensive kinase panel screening.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 value of this compound against purified TNK2 kinase.
Materials:
-
Purified recombinant TNK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at Km concentration for TNK2)
-
Peptide substrate for TNK2
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the TNK2 enzyme and the peptide substrate to each well containing either this compound dilution or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of TNK2 Autophosphorylation
This protocol describes a method to assess the ability of this compound to inhibit TNK2 autophosphorylation in a cellular context.[6]
Materials:
-
HEK293T cells
-
Expression vector for TNK2 (wild-type or mutant)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-TNK2 (Tyr284), anti-TNK2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293T cells in 6-well plates and transfect with the TNK2 expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with serial dilutions of this compound (e.g., from 10 µM down to 1 nM) or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against phospho-TNK2, total TNK2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of TNK2 autophosphorylation at different this compound concentrations.
Figure 2: General Experimental Workflow for this compound Characterization.
Conclusion
This compound is a potent and selective ATP-competitive inhibitor of the non-receptor tyrosine kinase TNK2. Its mechanism of action involves the direct inhibition of TNK2 kinase activity, leading to the suppression of downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other TNK2 inhibitors. Given the role of TNK2 in various malignancies, this compound represents a valuable research tool and a potential therapeutic candidate for the treatment of cancers with aberrant TNK2 signaling.
References
- 1. TNK2 - Wikipedia [en.wikipedia.org]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
XMD16-5: An In-Depth Technical Guide to a Potent TNK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 signaling is associated with the pathogenesis of multiple cancers, making it a compelling target for therapeutic intervention.[1][2] XMD16-5 is a potent and selective small molecule inhibitor of TNK2. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Introduction to TNK2 (ACK1) and its Role in Cancer
TNK2 is a multi-domain non-receptor tyrosine kinase that acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1][3] It is the only kinase known to possess a Src homology 3 (SH3) domain C-terminal to its kinase domain.[3] TNK2 signaling is complex and multifaceted, influencing key cellular pathways that are often hyperactivated in cancer.
Oncogenic signaling by TNK2 is driven by various mechanisms, including gene amplification, mutations, and overexpression, which have been observed in a range of malignancies such as breast, prostate, lung, and ovarian cancers.[3] Activated TNK2 can promote cancer progression through several downstream effects:
-
Activation of Pro-Survival Pathways: TNK2 can directly phosphorylate and activate AKT at Tyr176, a critical mediator of cell survival, in a PI3K-independent manner.[1][3] This activation helps cancer cells to evade apoptosis.
-
Hormone Receptor Regulation: In hormone-dependent cancers, TNK2 can regulate the activity of the Androgen Receptor (AR) in prostate cancer and the Estrogen Receptor (ER) in breast cancer, contributing to therapy resistance.[4]
-
Modulation of Receptor Tyrosine Kinase Signaling: TNK2 interacts with and modulates the signaling of various RTKs, influencing pathways that control cell growth and proliferation.[2]
Given its central role in driving oncogenesis, the development of potent and selective TNK2 inhibitors like this compound represents a promising therapeutic strategy for a variety of cancers.
This compound: Chemical Properties and In Vitro Potency
This compound is a small molecule inhibitor designed to target the kinase activity of TNK2. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[[4-(4-hydroxy-1-piperidinyl)phenyl]amino]-11-methyl-5,11-dihydro-6H-pyrimido[4,5-b][1][5]benzodiazepin-6-one |
| Molecular Formula | C₂₃H₂₄N₆O₂ |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 1345098-78-3 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
This compound has demonstrated potent inhibitory activity against mutant forms of TNK2, which are found in certain cancers. The in vitro inhibitory concentrations (IC50) are presented in the following table.
| Target | IC50 (nM) |
| TNK2 (D163E mutant) | 16 |
| TNK2 (R806Q mutant) | 77 |
Data sourced from publicly available information.[6][7]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the TNK2 kinase domain. By occupying this site, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockade of phosphorylation effectively inhibits the kinase activity of TNK2, leading to the downregulation of its downstream signaling pathways. A key demonstrated effect of this compound is the potent inhibition of TNK2 auto-phosphorylation, a critical step in its activation.[6][8]
The following diagram illustrates the proposed mechanism of action of this compound.
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved patient-derived xenograft humanized mouse model for evaluation of lung cancer immune responses - PMC [pmc.ncbi.nlm.nih.gov]
XMD16-5 as an ACK1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in a variety of human cancers.[1] Its aberrant activation, amplification, or mutation is linked to tumor progression, metastasis, and resistance to therapy. ACK1 integrates signals from various receptor tyrosine kinases (RTKs) to modulate downstream pathways crucial for cell survival, proliferation, and migration.[2][3] This central role in oncogenic signaling has positioned ACK1 as a promising therapeutic target. XMD16-5 is a potent and selective inhibitor of ACK1, demonstrating significant potential for targeted cancer therapy.[4] This technical guide provides an in-depth overview of this compound as an ACK1 inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of the relevant signaling pathways and experimental workflows.
ACK1 Signaling Pathway and Inhibition by this compound
ACK1 is a multi-domain protein that, upon activation by upstream signals such as growth factors (e.g., EGF, insulin), phosphorylates a range of downstream substrates.[3][5] Key among these are AKT and the Androgen Receptor (AR), both pivotal drivers of cancer progression.[2][6] ACK1-mediated phosphorylation of AKT at Tyr176 leads to its activation in a PI3K-independent manner, promoting cell survival.[6] Similarly, ACK1 phosphorylation of AR at Tyr267 contributes to androgen-independent activation and the development of castration-resistant prostate cancer.[2][7]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ACK1 and preventing the transfer of phosphate to its substrates.[8] This blockade of ACK1's catalytic activity leads to the suppression of downstream signaling cascades, ultimately inhibiting cancer cell proliferation and survival.
Quantitative Data for this compound and Other ACK1 Inhibitors
The potency of this compound and other relevant ACK1 inhibitors has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | TNK2 (ACK1) D163E mutant | Biochemical Kinase Assay | 16 nM (IC50) | [4][8] |
| TNK2 (ACK1) R806Q mutant | Biochemical Kinase Assay | 77 nM (IC50) | [4][8] | |
| TNK2 D163E mutant in BaF3 cells | Cell Viability Assay | 80 nM (IC50) | [4] | |
| AIM-100 | ACK1 | In Vitro Kinase Assay | 21 nM (IC50) | [1] |
| ACK1 | In Vitro Kinase Assay | 100 nM (Ki) | [9] | |
| ACK1-dependent cell line | Cell Growth Assay | 1.2 µM (IC50) | [9] | |
| Dasatinib | ACK1 | Binding Assay | 6 nM (Kd) | [1] |
| Heregulin-stimulated LNCaP cells | ACK1 Autophosphorylation | <5 nM (IC50) | [6] | |
| Heregulin-stimulated LNCaP cells | AR Phosphorylation (Tyr-267) | <5 nM (IC50) | [6] | |
| (R)-9b | ACK1 | 33P HotSpot Assay | 56 nM (IC50) | [6] |
| Human cancer cell lines | ACK1 Inhibition | < 2 µM (IC50) | [6][10] | |
| Bosutinib | ACK1 | Kinase Assay | 2.7 nM (IC50) | [6] |
| Vemurafenib | ACK1 | In Vitro Kinase Assay | 19 nM (IC50) | |
| Compound 4 | ACK1 | AlphaScreen Assay | 110 nM (IC50) | [6] |
| NCI-H1703 cells | ELISA | 35 nM (IC50) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize this compound and other ACK1 inhibitors.
In Vitro ACK1 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by ACK1.
Materials:
-
Active ACK1 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., Poly (Glu4,Tyr1))
-
[γ-³³P]-ATP
-
10 mM ATP stock solution
-
This compound or other inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microfuge tube, combine the diluted active ACK1 enzyme, substrate peptide, and Kinase Assay Buffer.
-
Add the serially diluted this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP Assay Cocktail. The final reaction volume is typically 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
Cells cultured in opaque-walled multiwell plates
-
This compound or other inhibitors
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of ACK1 Phosphorylation
This technique is used to detect the phosphorylation status of ACK1 and its downstream targets.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ACK1, anti-total-ACK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total protein.
Conclusion
This compound is a potent and selective inhibitor of ACK1 with demonstrated activity in both biochemical and cellular assays. Its ability to target the ACK1 signaling pathway, which is implicated in the progression of numerous cancers, highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and develop ACK1 inhibitors for clinical applications. The continued investigation of this compound and other ACK1-targeting agents holds promise for the advancement of precision oncology.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. The activation mechanism of ACK1 (activated Cdc42-associated tyrosine kinase 1). | BioGRID [thebiogrid.org]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. Ack1 Mediated AKT/PKB Tyrosine 176 Phosphorylation Regulates Its Activation | PLOS One [journals.plos.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
XMD16-5: An In-Depth Technical Guide to its Target Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a small molecule inhibitor targeting Tyrosine-protein kinase non-receptor 2, also known as Activated CDC42 kinase 1 (ACK1) or TNK2. As a non-receptor tyrosine kinase, TNK2 is a crucial transducer of signals from various receptor tyrosine kinases (RTKs) to downstream effectors, playing a significant role in cell survival, proliferation, and migration. Dysregulation of TNK2 activity through amplification or mutation has been implicated in several cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of TNK2, demonstrating significant activity against oncogenic mutants. This technical guide provides a comprehensive overview of the target profile of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed protocols for its characterization.
Target Profile of this compound
The primary molecular target of this compound is the TNK2 kinase. The inhibitor has been characterized through a series of biochemical and cellular assays to determine its potency and selectivity.
Biochemical Activity
This compound demonstrates potent inhibition of TNK2 in biochemical enzymatic assays. The half-maximal inhibitory concentration (IC50) has been determined for the wild-type enzyme as well as for specific mutants identified in solid tumors.
| Target | IC50 (nM) | Assay Type |
| TNK2 (Wild-Type) | 380 | ELISA |
| TNK2 (D163E mutant) | 16 | Cell-based |
| TNK2 (R806Q mutant) | 77 | Cell-based |
Table 1: Biochemical and Cellular Inhibitory Activity of this compound against TNK2 and its Mutants.
Cellular Activity
In cellular contexts, this compound effectively inhibits the autophosphorylation of TNK2, a critical step in its activation. Furthermore, it demonstrates potent anti-proliferative effects in cell lines expressing oncogenic TNK2 mutants, while exhibiting minimal impact on control cells at similar concentrations.
-
Inhibition of TNK2 Phosphorylation: this compound has been shown to potently block the auto-phosphorylation of overexpressed TNK2 mutants in cellular assays[1].
-
Cell Viability: The compound significantly decreases the viability of Ba/F3 cells engineered to express the oncogenic TNK2 mutants D163E and R806Q, with IC50 values of 16 nM and 77 nM, respectively[2][3]. In contrast, parental cell lines remain largely unaffected at concentrations up to 1,000 nM[2][3].
Signaling Pathways Modulated by this compound
TNK2 acts as a central node in multiple signaling pathways initiated by growth factor receptors. Its inhibition by this compound can disrupt these pro-survival and proliferative signals.
References
XMD16-5: An In-Depth Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD16-5 is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers through its role in signaling pathways that govern cell growth, survival, and migration. At higher concentrations, this compound also exhibits off-target activity against Aurora B kinase, a key regulator of mitosis, leading to distinct cellular phenotypes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, impact on signaling pathways, and detailed experimental protocols for its characterization in cancer research.
Core Mechanism of Action: TNK2 Inhibition
This compound is a highly selective inhibitor of TNK2. Aberrant activation of TNK2 has been observed in a variety of cancers, where it acts as a signaling hub downstream of multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1][2] By binding to the ATP-binding site of TNK2, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting pro-survival signaling cascades.
Efficacy Against TNK2 Mutants
This compound has demonstrated potent inhibitory activity against both wild-type and mutated forms of TNK2. Specific mutations in the TNK2 gene have been identified in various cancers and can lead to constitutive activation of the kinase.
| TNK2 Mutant | IC50 (nM) |
| D163E | 16 |
| R806Q | 77 |
Table 1: In vitro inhibitory activity of this compound against mutant TNK2 kinases.
Off-Target Activity: Aurora B Kinase Inhibition
While highly selective for TNK2 at lower concentrations, this compound has been shown to inhibit Aurora B kinase at higher concentrations.[3] Aurora B is a critical component of the chromosomal passenger complex, which plays a central role in ensuring proper chromosome segregation and cytokinesis during mitosis.[4][5][6] Inhibition of Aurora B by this compound leads to defects in these processes, resulting in the formation of polyploid cells.[3]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound stem from its modulation of key signaling pathways.
On-Target: TNK2 Signaling Pathway
TNK2 is a crucial transducer of signals from various RTKs to downstream effectors that promote cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[5][7][8] Inhibition of TNK2 by this compound is expected to lead to the deactivation of these pro-survival cascades. One of the key downstream targets of TNK2 is the serine/threonine kinase AKT. TNK2 can directly phosphorylate AKT at tyrosine 176, a modification that contributes to its activation.
Off-Target: Aurora B Signaling Pathway
Aurora B kinase is essential for the proper execution of mitosis. It phosphorylates a multitude of substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[4][6][9] A key substrate of Aurora B is histone H3, and phosphorylation at Serine 10 is a hallmark of mitotic cells.[10] Inhibition of Aurora B by high concentrations of this compound disrupts these processes, leading to cytokinesis failure and the generation of polyploid cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (MTS-based)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the TNK2 and Aurora B signaling pathways.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TNK2, anti-TNK2, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-Histone H3, anti-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Analysis of Polyploidy by Flow Cytometry
This protocol is used to quantify the induction of polyploidy in cancer cells following treatment with high concentrations of this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with a high concentration of this compound (sufficient to inhibit Aurora B) for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Generate a histogram of DNA content (PI fluorescence). Quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) and the percentage of polyploid cells (with >4N DNA content).
Conclusion
This compound is a valuable research tool for investigating the role of TNK2 in cancer. Its high selectivity at lower concentrations allows for specific interrogation of the TNK2 signaling pathway. The off-target effect on Aurora B at higher concentrations provides an additional avenue for studying the consequences of mitotic disruption. The experimental protocols provided in this guide will enable researchers to thoroughly characterize the cellular and molecular effects of this compound in various cancer models. Further research is warranted to fully elucidate the therapeutic potential of targeting TNK2 with selective inhibitors like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 7. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
XMD16-5 for Solid Tumor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a novel, potent small molecule inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1). Aberrant activation of TNK2 has been implicated in the progression of various solid tumors, including those of the breast, prostate, lung, and ovary, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, available preclinical data, and relevant experimental protocols to support further investigation into its potential for the treatment of solid tumors.
Core Data Summary
While specific in vivo data for this compound in solid tumor models is not yet publicly available, in vitro studies have demonstrated its potent and selective activity against TNK2. For comparative purposes, this section summarizes the available quantitative data for this compound and other notable TNK2 inhibitors.
In Vitro Potency of TNK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TNK2 (D163E mutant) | 16 | Biochemical Enzymatic Assay | [3] |
| This compound | TNK2 (R806Q mutant) | 77 | Biochemical Enzymatic Assay | [3] |
| This compound | TNK2 | 380 | ELISA | [4] |
| AIM-100 | TNK2 | 24 | Not Specified | [4] |
| (R)-9b | TNK2 | 56 | 33P HotSpot Assay | [5] |
| XMD8-87 | TNK2 | Kd = 15 | Not Specified | [4] |
Mechanism of Action: Targeting the TNK2 Signaling Pathway
TNK2 is a critical signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, to regulate key cellular processes including proliferation, survival, and migration.[1][2] this compound exerts its anti-tumor potential by inhibiting the kinase activity of TNK2, thereby disrupting these oncogenic signaling cascades.
Key Downstream Signaling of TNK2
The following diagram illustrates the central role of TNK2 in cancer cell signaling and the potential points of intervention by an inhibitor like this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the evaluation of this compound. While in vivo protocols are not available for this compound specifically, a general workflow for a xenograft tumor model is provided as a template for future studies.
In Vitro TNK2 Inhibition Assay
This protocol is based on the methodology described for assessing the potency of this compound against TNK2 phosphorylation.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNK2 autophosphorylation in a cellular context.
Materials:
-
293T cells expressing wild-type or mutant TNK2
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer apparatus
-
Antibodies: anti-phospho-TNK2, anti-TNK2, secondary antibodies
Procedure:
-
Cell Seeding: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well and incubate for 48 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., starting from 5 µM down to ~10 nM) and a DMSO-only control. Treat the cells with 100 µL of the respective dilutions.
-
Incubation: Incubate the treated cells for 6 hours at 37°C.
-
Protein Extraction:
-
Aspirate the cell culture medium.
-
Add 300 µL of lysis buffer to each well.
-
Gently shake the plates for 5 minutes at room temperature.
-
Collect the lysates and clarify by centrifugation at maximum speed for 10 minutes.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Probe the membrane with anti-phospho-TNK2 and anti-TNK2 antibodies.
-
Develop the blot and quantify band intensities.
-
-
Data Analysis: Determine the ratio of phosphorylated TNK2 to total TNK2 for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
General Xenograft Tumor Model Workflow (for future studies)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a solid tumor xenograft model.
Model: Immunodeficient mice (e.g., NCr nu/nu or SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Future Directions and Conclusion
This compound has demonstrated promising in vitro potency as a TNK2 inhibitor. The critical role of TNK2 in driving the proliferation and survival of various solid tumors underscores the therapeutic potential of this compound. Future research should prioritize the evaluation of this compound in preclinical in vivo models of solid tumors to establish its efficacy, pharmacokinetics, and safety profile. Such studies will be crucial in determining the clinical translatability of this compound and its potential as a novel targeted therapy for cancer patients.
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
XMD16-5: A Targeted Approach in Leukemia Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of leukemia treatment is increasingly shifting towards precision medicine, where therapies are tailored to the specific molecular aberrations driving the disease. Within this paradigm, small molecule inhibitors targeting oncogenic kinases have shown significant promise. This technical guide focuses on XMD16-5, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42 Kinase (ACK). Research has identified TNK2 as a potential therapeutic target in certain leukemia subtypes, particularly those harboring activating mutations in the TNK2 gene. This document provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a selective inhibitor of TNK2.[1] In leukemia, specific point mutations in the TNK2 gene can lead to its constitutive activation, promoting pro-tumorigenic signaling pathways.[1] this compound exerts its therapeutic effect by binding to the kinase domain of TNK2, thereby inhibiting its autophosphorylation and downstream signaling.[1][2][3] This targeted inhibition has been shown to potently block the proliferation of leukemia cell lines that are dependent on these mutated forms of TNK2.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various preclinical studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound against specific TNK2 mutations and its effect on the viability of leukemia cell lines expressing these mutations.
Table 1: this compound Inhibitory Activity against Mutant TNK2 Kinase
| TNK2 Mutation | IC50 (nM) |
| D163E | 16[1][2][3] |
| R806Q | 77[1][2][3] |
Table 2: this compound Potency in TNK2-Mutant Leukemia Cell Lines
| Cell Line (TNK2 Mutation) | IC50 (nM) for Cell Viability |
| Ba/F3 (D163E) | 16[1] |
| Ba/F3 (R806Q) | 77[1] |
Signaling Pathway
TNK2 is known to activate several pro-survival signaling pathways, including the AKT pathway.[1] By inhibiting TNK2, this compound effectively disrupts these downstream signals, leading to decreased cell proliferation and survival in TNK2-dependent leukemia cells.
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Biochemical Enzymatic Kinase Assay
Objective: To determine the IC50 values of this compound against specific TNK2 kinase mutations.
Protocol:
-
Kinase targets (mutant TNK2) are tested using the SelectScreen Kinase Profiling Service.[2]
-
This compound is prepared in a series of 10 concentrations, typically through 3-fold serial dilutions starting from a high concentration (e.g., 1 µM).[2]
-
The kinase reactions are performed at an ATP concentration equal to the Km of ATP for the specific kinase.[2]
-
The kinase activity is measured, and the IC50 values are calculated from the resulting dose-response curves.
Cell Viability Assay (MTS-based)
Objective: To measure the effect of this compound on the proliferation of leukemia cell lines.
Protocol:
-
Leukemia cell lines (e.g., Ba/F3) expressing mutant TNK2 are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period, typically 72 hours.[2]
-
A methanethiosulfonate (MTS)-based reagent is added to each well.[2]
-
The absorbance at 490 nm is measured at 1 and 3 hours after reagent addition to quantify the number of viable cells.[2]
-
The IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for TNK2 Autophosphorylation
Objective: To confirm the inhibitory effect of this compound on TNK2 activity within a cellular context.
Protocol:
-
293T cells are transiently transfected with constructs expressing wild-type or mutant TNK2.[1][3]
-
The transfected cells are plated in 6-well plates.[3]
-
48 hours post-transfection, the cells are treated with serial dilutions of this compound (e.g., from 5 µM down to ~10 nM) or DMSO for 6 hours.[3]
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated TNK2 and total TNK2. A loading control antibody (e.g., GAPDH) is also used.[1]
-
The bands are visualized using a secondary antibody conjugated to a detection enzyme, and the level of TNK2 autophosphorylation is assessed.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising targeted therapy for leukemias driven by activating mutations in TNK2. Its high potency and selectivity, as demonstrated in preclinical studies, underscore its potential for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in advancing the study of this compound and other targeted inhibitors in the context of leukemia. Further investigation into the in vivo efficacy, safety profile, and potential resistance mechanisms will be crucial next steps in the translation of this compound to the clinic.
References
XMD16-5: A Technical Guide to its Role in Cellular Proliferation via TNK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of TNK2 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cellular proliferation, and detailed protocols for its investigation.
Mechanism of Action: TNK2 Inhibition
This compound exerts its biological effects by binding to the ATP-binding site of the TNK2 kinase domain. This competitive inhibition prevents the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that are aberrantly activated in cancer cells. Key signaling pathways modulated by TNK2 include the PI3K/AKT and MAPK/ERK pathways, both of which are central regulators of cell proliferation and survival. By inhibiting TNK2, this compound effectively disrupts these pro-proliferative signals.
Impact on Cellular Proliferation
The inhibition of TNK2 by this compound leads to a significant reduction in cellular proliferation across various cancer cell lines. This anti-proliferative effect is a direct consequence of the blockade of downstream signaling pathways that control cell cycle progression and survival. At higher concentrations, this compound and its structural analog (R)-9bMS have been observed to induce mitotic failure and polyploidization, an effect attributed to off-target inhibition of Aurora B kinase, a key regulator of cell division.[1]
Quantitative Data on Anti-proliferative Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and the related TNK2 inhibitor (R)-9bMS in various contexts.
Table 1: this compound IC50 Values against TNK2 Mutations
| TNK2 Mutation | IC50 (nM) |
| D163E | 16[2] |
| R806Q | 77[2] |
Table 2: (R)-9bMS IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 1.8[3] |
| LAPC4 | Androgen-sensitive human prostate adenocarcinoma | Comparable to LNCaP and VCaP[3] |
| VCaP | Androgen-sensitive, contains TMPRSS2-ERG fusion | 2[3] |
Signaling Pathway and Experimental Workflow
TNK2 Signaling Pathway
The following diagram illustrates the central role of TNK2 in signaling pathways that drive cellular proliferation.
Caption: TNK2 is activated by upstream signals and promotes proliferation via downstream pathways.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the anti-proliferative effects of this compound.
Caption: A standard workflow to test this compound's effect on cancer cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and wells with medium only (for background control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[2][4][5]
Western Blot Analysis for TNK2 Phosphorylation
This protocol is for assessing the inhibition of TNK2 autophosphorylation by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TNK2 (specific for an autophosphorylation site), anti-total-TNK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TNK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total-TNK2 antibody as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Conclusion
This compound is a valuable research tool for investigating the role of TNK2 in cellular proliferation and cancer biology. Its potent and selective inhibition of TNK2 provides a means to dissect the downstream signaling pathways and cellular consequences of blocking this key oncogenic driver. The provided protocols offer a starting point for researchers to explore the anti-proliferative effects of this compound in their specific models of interest. Further investigation into the in vivo efficacy and potential therapeutic applications of this compound and other TNK2 inhibitors is warranted.
References
- 1. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
XMD16-5 and Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of XMD16-5, a potent kinase inhibitor, and its role as a potential inducer of apoptosis. We will explore its mechanism of action, the relevant signaling pathways, and the experimental protocols required to assess its pro-apoptotic efficacy.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of Tyrosine Kinase Non-Receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation and activation of TNK2 have been implicated in the tumorigenesis of various cancers, making it a promising target for cancer therapy.[1] this compound's primary mechanism is the inhibition of TNK2's kinase activity, thereby blocking downstream signaling pathways that promote cancer cell survival.
Core Mechanism: Inhibition of Pro-Survival Signaling
Tyrosine kinases, both receptor and non-receptor types, are critical nodes in signaling cascades that regulate cell fate.[2][3] Many of these pathways, such as the MAPK pathway, are central to promoting cell growth and actively suppressing apoptosis.[3][4] The therapeutic strategy behind this compound is to inhibit the pro-survival signals emanating from TNK2. By blocking this kinase, this compound is hypothesized to disrupt the delicate balance between survival and death signals within the cell, ultimately pushing the cancer cell towards the apoptosis cascade.
While direct induction of apoptosis by this compound is the intended therapeutic outcome, it is important to note that at higher concentrations, off-target effects have been observed. Specifically, this compound can inhibit Aurora B kinase, a key enzyme in cell division, leading to mitotic failure and the generation of polyploid cells.[1] This underscores the importance of using the compound at concentrations that are selective for TNK2 to specifically study its pro-apoptotic effects.
Signaling Pathway: TNK2 Inhibition to Apoptosis Induction
The following diagram illustrates the hypothesized signaling pathway. This compound inhibits TNK2, preventing the activation of downstream pro-survival pathways. This loss of survival signaling is a critical trigger for the activation of the intrinsic apoptotic cascade.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity against its primary target, TNK2.
| Compound | Target | Mutation | IC50 (nM) | Cell-Based Effect |
| This compound | TNK2 | D163E | 16 | Potently inhibits the growth of cell lines expressing this TNK2 mutant.[5] |
| This compound | TNK2 | R806Q | 77 | Potently inhibits the growth of cell lines expressing this TNK2 mutant.[5] |
| This compound | Aurora B | Wild Type | >1000 (at low conc.) | At higher concentrations, inhibition leads to mitotic failure and polyploidization.[1] |
Experimental Workflow for Assessing Apoptosis
This section outlines a typical workflow for investigating the pro-apoptotic effects of this compound on a cancer cell line.
References
XMD16-5: A Technical Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potency and selectivity of XMD16-5, a potent inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1). This document details its inhibitory activity, the methodologies used for its characterization, and the signaling pathways it modulates.
Executive Summary
This compound is a small molecule inhibitor targeting TNK2, a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 signaling has been associated with the progression of several cancers, making it a compelling target for therapeutic intervention.[1][2] this compound has demonstrated potent inhibition of specific TNK2 mutants, highlighting its potential as a targeted therapy. Understanding the potency and selectivity of this compound is crucial for its preclinical and clinical development.
Potency of this compound
This compound exhibits high potency against clinically relevant mutations of TNK2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, have been determined through in vitro biochemical assays.
| Target | IC50 (nM) |
| TNK2 (D163E mutant) | 16 |
| TNK2 (R806Q mutant) | 77 |
Selectivity Profile of this compound
A critical aspect of kinase inhibitor development is ensuring selectivity, which is the ability of a compound to inhibit its intended target without affecting other kinases in the kinome. Off-target effects can lead to unforeseen toxicities and reduce the therapeutic window of a drug candidate.
As of the latest available data, a comprehensive, public kinome-wide selectivity profile for this compound has not been published. Kinome-wide profiling is typically performed using panels of hundreds of purified kinases to determine the IC50 or binding affinity of the inhibitor against each. This analysis provides a selectivity score, offering a clear picture of the inhibitor's specificity.
For illustrative purposes, a sample selectivity profile table for a hypothetical kinase inhibitor is presented below. This table demonstrates how selectivity data is typically represented, highlighting the fold-selectivity against off-target kinases compared to the primary target.
| Kinase Target | IC50 (nM) | Fold-Selectivity vs. Primary Target |
| Primary Target | 10 | 1x |
| Off-Target Kinase A | 1,000 | 100x |
| Off-Target Kinase B | >10,000 | >1000x |
| Off-Target Kinase C | 500 | 50x |
Signaling Pathways
TNK2 is a crucial node in multiple signaling pathways that drive oncogenesis. It acts as an effector for activated receptor tyrosine kinases (RTKs) and regulates the activity of key signaling molecules.[2][3] By inhibiting TNK2, this compound can disrupt these downstream signaling cascades, thereby impeding cancer cell growth and survival.[1]
Experimental Protocols & Workflows
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and selectivity.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified TNK2. A common method is a radiometric assay that measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay will typically range from low nanomolar to high micromolar.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the purified TNK2 enzyme, and the serially diluted this compound or DMSO vehicle control.
-
Inhibitor Binding: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the reaction by adding a mixture of a specific peptide substrate and [γ-³³P]ATP. The ATP concentration is typically kept at or near the Michaelis constant (Km) for the kinase.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. After washing away the unincorporated [γ-³³P]ATP, measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor can engage its target within a cellular context and exert a biological effect.
5.2.1 Target Engagement Assay (e.g., Western Blot)
This assay confirms that this compound inhibits TNK2 activity in cells by measuring the phosphorylation of a downstream substrate.
Protocol:
-
Cell Culture: Plate cells that express the target TNK2 mutant in a multi-well format.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a TNK2 substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different this compound concentrations.
5.2.2 Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines expressing the TNK2 mutants in a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent, such as one based on tetrazolium reduction (e.g., MTS) or ATP content (e.g., CellTiter-Glo®).
-
Signal Reading: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent inhibitor of oncogenic TNK2 mutants. Its high in vitro potency establishes it as a promising candidate for further investigation. While a detailed public selectivity profile is not yet available, the established methodologies for kinase inhibitor characterization provide a clear path for its continued evaluation. The disruption of TNK2-mediated signaling pathways by this compound underscores its potential as a targeted therapeutic agent in cancers driven by aberrant TNK2 activity. Further studies to elucidate its kinome-wide selectivity and in vivo efficacy are warranted.
References
XMD16-5: A Targeted Approach Against Oncogenic TNK2 Mutations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), is a critical signaling node in multiple cellular processes, including cell proliferation, survival, and migration. Dysregulation of TNK2 activity, often through activating mutations, is implicated in the pathogenesis of various malignancies, including leukemia and solid tumors. This aberrant signaling presents a compelling therapeutic target. XMD16-5 has emerged as a potent and selective inhibitor of oncogenic TNK2 mutants, demonstrating significant promise for targeted cancer therapy. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways related to the activity of this compound against TNK2 mutations.
Introduction to TNK2 and Its Role in Cancer
TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, to downstream effector pathways.[1] Its signaling cascade plays a pivotal role in normal cellular functions; however, genetic alterations, including point mutations and amplifications, can lead to constitutive activation of TNK2, driving oncogenesis.[2][3] Activating mutations in TNK2 have been identified in a range of cancers, rendering it an attractive target for therapeutic intervention.[2] The kinase is involved in several pro-tumorigenic signaling pathways, including the AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[4][5]
This compound: A Potent Inhibitor of TNK2 Mutants
This compound is a small molecule inhibitor that has demonstrated high potency against specific activating mutations of TNK2. Preclinical studies have highlighted its efficacy in inhibiting the kinase activity of these mutants and suppressing the growth of cancer cells harboring these genetic alterations.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified against key oncogenic TNK2 mutations, primarily the D163E and R806Q mutations found in leukemia.[4] The half-maximal inhibitory concentration (IC50) values from both biochemical and cell-based assays underscore the potency and selectivity of this compound.
| TNK2 Mutation | Assay Type | Cell Line | IC50 (nM) | Reference |
| D163E | Cell Viability | Ba/F3 | 16 | [4][6][7] |
| R806Q | Cell Viability | Ba/F3 | 77 | [4][6][7] |
Table 1: IC50 values of this compound against TNK2 mutations.
Experimental Protocols
This section details the key experimental methodologies used to characterize the activity of this compound against TNK2 mutations.
Cell Viability Assay (MTS-based)
This protocol is adapted for the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival. Transfection with an activating TNK2 mutant confers IL-3 independence, providing a model to assess the efficacy of TNK2 inhibitors.
3.1.1. Cell Culture and Transfection
-
Cell Line: Murine Ba/F3 pro-B cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL murine IL-3.
-
Transfection: Ba/F3 cells are transfected with retroviral constructs expressing either wild-type or mutant (e.g., D163E, R806Q) TNK2. Successful transfection is confirmed by flow cytometry for a co-expressed fluorescent marker (e.g., GFP).
-
Selection: Transfected cells are washed to remove IL-3 and cultured in medium without IL-3 to select for cells with IL-3 independent growth, indicative of oncogenic transformation by the TNK2 mutant.
3.1.2. MTS Assay Protocol
-
Cell Seeding: Seed the IL-3 independent Ba/F3 cells expressing TNK2 mutants into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of IL-3-free culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in IL-3-free medium. Add the diluted compound to the wells, typically in a final volume of 100 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[8]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Inhibition of TNK2 Autophosphorylation (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of TNK2 in a cellular context, using a cell line like 293T that is amenable to transient transfection.
3.2.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Plate 293T cells in 6-well plates at a density of 250,000 cells per well 48 hours prior to transfection.[7] Transfect cells with plasmids encoding wild-type or mutant TNK2 using a suitable transfection reagent.
3.2.2. Western Blot Protocol
-
Compound Treatment: 48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., serial dilutions from 5 µM down to ~10 nM) or DMSO as a vehicle control for 6 hours.[7]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in 300 µL of lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TNK2 and total TNK2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
TNK2 acts as a signaling hub, and its oncogenic mutants lead to the constitutive activation of downstream pathways that promote cancer cell proliferation and survival. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of these mutants, thereby blocking these aberrant signaling cascades.
TNK2 Downstream Signaling
Activated TNK2 has been shown to phosphorylate and activate several key downstream effectors, most notably within the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for regulating cell cycle progression, apoptosis, and metabolism.
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Profiling
The evaluation of a kinase inhibitor like this compound follows a structured workflow to determine its potency, selectivity, and cellular efficacy.
Caption: Experimental workflow for profiling a kinase inhibitor.
Conclusion
This compound represents a promising targeted therapeutic agent for cancers driven by specific activating mutations in TNK2. Its high potency and demonstrated ability to inhibit oncogenic signaling in preclinical models warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to advance the understanding and clinical application of TNK2 inhibitors. Further studies are needed to explore the full spectrum of this compound's activity against a broader range of TNK2 mutations and to evaluate its efficacy and safety in in vivo models.
References
- 1. lornajane.net [lornajane.net]
- 2. Ba/F3 Cells [cytion.com]
- 3. HCK Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. mdpi.com [mdpi.com]
- 6. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Biological Activity of XMD16-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD16-5 is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers through its role in critical cellular signaling pathways that govern cell growth, proliferation, migration, and survival.[1][2] Aberrant TNK2 activity, through gene amplification or mutation, is associated with malignancies such as breast, lung, ovarian, and prostate cancer.[1][3] this compound demonstrates significant inhibitory activity against specific TNK2 mutations, highlighting its potential as a targeted therapeutic agent. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cellular signaling, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TNK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of TNK2's downstream substrates, thereby inhibiting the propagation of oncogenic signals.[4][5] The primary molecular target of this compound is TNK2, and it has shown particular efficacy against activating mutations of this kinase.[5][6]
At higher concentrations, this compound has been observed to have off-target effects, notably the inhibition of Aurora B kinase. This can lead to defects in cytokinesis and the formation of polyploid cells. This characteristic underscores the importance of careful dose-response studies to distinguish on-target TNK2 inhibition from other cellular effects.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against TNK2 has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Target | Mutation | IC50 (nM) | Assay Type |
| TNK2 | D163E | 16 | Biochemical Kinase Assay |
| TNK2 | R806Q | 77 | Biochemical Kinase Assay |
Table 1: IC50 values of this compound against mutant forms of TNK2.[5][6]
Signaling Pathways Modulated by this compound
TNK2 is a critical node in multiple signaling pathways initiated by receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[1][3] Upon activation by upstream signals, TNK2 transduces these signals to a variety of downstream effectors. This compound, by inhibiting TNK2, effectively dampens these downstream pathways.
Key signaling pathways affected by TNK2 and consequently inhibited by this compound include:
-
PI3K/AKT Pathway: TNK2 can directly phosphorylate and activate AKT at Tyr176, independent of PI3K signaling.[3][7] This promotes cell survival and proliferation. This compound can block this activation.
-
Androgen Receptor (AR) Signaling: In prostate cancer, TNK2 phosphorylates the androgen receptor, leading to its activation even in low-androgen conditions.[8][9] this compound can inhibit this ligand-independent AR activation.
-
MAPK Pathway: TNK2 has been shown to influence the MAPK signaling cascade, which is a central regulator of cell proliferation, differentiation, and survival.[3]
-
Wnt Signaling: Studies have indicated a link between TNK2 activity and the Wnt signaling pathway, which is crucial in development and cancer.[3]
-
Regulation of Tumor Suppressors: TNK2 can phosphorylate and negatively regulate the tumor suppressor WWOX.[7] Inhibition of TNK2 by this compound can potentially restore the tumor-suppressive function of WWOX.
Below is a diagram illustrating the central role of TNK2 in cellular signaling and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Biochemical Kinase Assay (TNK2)
This protocol is for determining the in vitro inhibitory activity of this compound against TNK2.
Workflow Diagram:
Materials:
-
Purified recombinant TNK2 enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[10]
-
ATP
-
Kinase substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified TNK2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate to each well. The ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output via a luciferase reaction.[10][11]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., TNK2 mutant expressing cell lines)
-
Cell culture medium and supplements
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[12][13]
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[5][13]
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth).
Western Blotting for TNK2 Phosphorylation
This protocol is used to determine the effect of this compound on the autophosphorylation of TNK2 in cells.
Materials:
-
293T cells or other suitable cell line expressing TNK2
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TNK2 (e.g., anti-pY284), anti-TNK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Plate 293T cells expressing TNK2 in 6-well plates.[6]
-
After 48 hours, treat the cells with serial dilutions of this compound (e.g., from 5 µM down to ~10 nM) or DMSO for a specified time (e.g., 6 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated TNK2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total TNK2 and a loading control protein.
Conclusion
This compound is a valuable research tool for investigating the role of TNK2 in cancer biology. Its potency and selectivity for TNK2 make it a suitable probe for dissecting the downstream signaling pathways regulated by this kinase. The experimental protocols provided herein offer a framework for the further characterization of this compound and other potential TNK2 inhibitors. Future research should continue to explore the therapeutic potential of targeting TNK2 with selective inhibitors like this compound in cancers with aberrant TNK2 signaling.
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for XMD16-5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2). This document includes a summary of its inhibitory activity, detailed protocols for in vitro assays, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Mutation | IC50 (nM) | Cell Line | Assay Type |
| TNK2 | D163E | 16 | - | Biochemical enzymatic kinase assay[1] |
| TNK2 | R806Q | 77 | - | Biochemical enzymatic kinase assay[1] |
| TNK2 (D163E mutant) | - | 80 | BaF3 | Cell Viability (CellTiter-Glo)[1] |
Mechanism of Action
This compound is a small molecule inhibitor that targets Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[2][3] TNK2 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth, migration, and differentiation.[4] Mutations and overexpression of TNK2 have been implicated in several types of cancer.[3] this compound exerts its effect by binding to the kinase domain of TNK2, thereby preventing the phosphorylation of its downstream substrates.[1][2] This inhibition of TNK2 signaling can lead to reduced cell proliferation and viability in cancer cells harboring specific TNK2 mutations.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TNK2 Inhibition
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against TNK2 in a biochemical assay.
Materials:
-
Recombinant TNK2 enzyme (with relevant mutations, e.g., D163E, R806Q)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
DMSO (for compound dilution)
-
96-well or 384-well plates
-
Plate reader for detection (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions (e.g., 3-fold dilutions starting from 1 µM) in kinase assay buffer to create a range of concentrations.[1]
-
Kinase Reaction Setup: In each well of the plate, add the TNK2 enzyme, the kinase substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for the TNK2 enzyme.[1]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, use a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTS-based)
This protocol describes how to assess the effect of this compound on the viability of cells, such as BaF3 cells engineered to express TNK2 mutants.[1]
Materials:
-
Cell line of interest (e.g., BaF3-TNK2 D163E)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Allow the cells to adhere overnight if they are adherent.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the log of the compound concentration.
Protocol 3: Western Blot Analysis of TNK2 Phosphorylation
This protocol is for detecting the inhibition of TNK2 auto-phosphorylation in cells treated with this compound.
Materials:
-
293T cells expressing TNK2[2]
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[5]
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TNK2, anti-TNK2, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well and incubate for 48 hours.[2] Treat the cells with various concentrations of this compound (e.g., from 10 nM to 5 µM) or DMSO for 6 hours at 37°C.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 300 µL of lysis buffer to each well.[2] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5]
-
SDS-PAGE: Denature protein samples by boiling in SDS-sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[6][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[8] Re-probe the blot with antibodies for total TNK2 and a loading control to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. origene.com [origene.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XMD16-5 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a potent and selective small-molecule inhibitor of Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2][3] TNK2 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[4] It plays a crucial role in regulating cell growth, proliferation, migration, and survival through downstream pathways such as PI3K-Akt and MAPK.[5] Aberrant activation of TNK2 has been implicated in the progression of multiple cancers, making it a compelling target for therapeutic intervention.[3][6][7]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, a cell-based phosphorylation assay, a cell viability assay, and a cell cycle analysis.
Mechanism of Action
This compound exerts its primary effect by inhibiting the kinase activity of TNK2, preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[1][2] This blockade disrupts the signaling cascades that promote oncogenic phenotypes. At higher concentrations, this compound has been observed to inhibit Aurora B kinase, a key regulator of cell division, which can lead to defects in cytokinesis and the formation of polyploid cells.[8] Understanding both the on-target and potential off-target activities is crucial for interpreting experimental results.
Data Presentation: this compound Inhibitory Activity
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which can be determined through both biochemical and cell-based assays.
| Assay Type | Target / Cell Line | IC50 Value (nM) | Reference |
| Biochemical Assay | TNK2 (D163E mutation) | 16 | [1][2] |
| Biochemical Assay | TNK2 (R806Q mutation) | 77 | [1][2] |
| Cell Viability Assay | Various Cancer Cell Lines | Varies* | See Protocol 3 to determine for your model |
*IC50 values in cell-based assays are dependent on the specific cell line, its genetic background (e.g., TNK2 amplification or mutation status), and assay conditions (e.g., incubation time). It is recommended to determine the IC50 empirically in the cell line of interest.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of TNK2 and the experimental workflow for determining cell viability.
Caption: TNK2 (ACK1) signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for the MTS-based cell viability assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the IC50 value of this compound against recombinant TNK2 enzyme by measuring the amount of ADP produced.
Materials:
-
Recombinant human TNK2 enzyme
-
Poly-Glu,Tyr (4:1) or other suitable generic tyrosine kinase substrate
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Detection Reagent according to the manufacturer's instructions.[9]
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Start with a high concentration (e.g., 10 µM) and perform 3-fold or 10-fold serial dilutions. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Add 5 µL of a solution containing the TNK2 enzyme and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nM range.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for TNK2 if known, or 10-100 µM as a starting point.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percent inhibition (relative to the DMSO control) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Inhibition of TNK2 Autophosphorylation
This protocol determines the ability of this compound to inhibit TNK2 autophosphorylation in a cellular context.
Materials:
-
293T cells (or a cancer cell line of interest)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12][13]
-
Primary antibodies: anti-phospho-TNK2 (specific for an autophosphorylation site) and anti-total-TNK2.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate 293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 5 µM) and a DMSO vehicle control for 6 hours.[1]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the anti-phospho-TNK2 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imager.
-
Re-probing (optional): To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-TNK2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-TNK2 to total-TNK2 for each treatment condition and express it as a percentage of the DMSO control.
Protocol 3: Cell Viability Assay (MTS-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
96-well clear-bottom assay plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).[2]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[1][8]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a robust signal without saturation.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[1][8]
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution, particularly to detect G2/M arrest which may occur due to off-target inhibition of Aurora B kinase.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at relevant concentrations (e.g., 1x, 5x, and 10x the cell viability IC50) and a DMSO vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distributions between treated and control samples.
-
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enzymlogic.com [enzymlogic.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Critical domains for NACC2-NTRK2 fusion protein activation | PLOS One [journals.plos.org]
XMD16-5 Cell-Based Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing XMD16-5 in cell-based assays. This compound is a potent and selective inhibitor of the non-receptor tyrosine kinase, TNK2 (also known as ACK1).
TNK2 is a critical signaling node in various cellular processes, including cell growth, proliferation, migration, and survival. Its aberrant activation has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. These notes offer comprehensive guidance on experimental setup, data interpretation, and visualization of the signaling pathways affected by this compound.
Mechanism of Action
This compound exerts its biological effects by targeting the ATP-binding pocket of TNK2, thereby inhibiting its kinase activity. This leads to the downstream suppression of signaling pathways that are dependent on TNK2 phosphorylation. Notably, TNK2 is involved in the regulation of several receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MERTK. While highly selective for TNK2, at higher concentrations, this compound has been observed to inhibit Aurora B kinase, a key regulator of cell division, which can lead to cytokinesis failure and polyploidy.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound against specific TNK2 mutations and its effect on cell viability in a TNK2 mutant-expressing cell line.
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| TNK2 (D163E mutation) | Biochemical Kinase Assay | IC50 | 16 nM | [1] |
| TNK2 (R806Q mutation) | Biochemical Kinase Assay | IC50 | 77 nM | [1] |
| BaF3 (expressing TNK2 D163E) | Cell Viability (CellTiter-Glo) | IC50 | 80 nM | [1] |
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate the TNK2 signaling pathway and the potential off-target Aurora B kinase pathway.
Caption: TNK2 Signaling Pathway Inhibition by this compound.
Caption: Potential Off-Target Inhibition of Aurora B Kinase by this compound.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: MTT Cell Viability Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (low serum recommended)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: LDH Cytotoxicity Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Caption: Caspase-Glo® 3/7 Apoptosis Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include appropriate controls.
-
Incubation: Incubate the plate for a period determined by the expected onset of apoptosis (typically 6-24 hours).
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the vehicle control.
These protocols provide a robust framework for investigating the cellular effects of this compound. Researchers are encouraged to optimize conditions, such as cell density and incubation times, for their specific cell lines and experimental goals.
References
Application Notes and Protocols: XMD16-5
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
XMD16-5 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2][3] TNK2/ACK1 is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate critical cellular processes such as proliferation, survival, and migration.[4] Dysregulation of TNK2/ACK1 activity through amplification or mutation has been implicated in the progression of numerous cancers, including prostate, lung, and breast cancer, making it an attractive target for therapeutic intervention.[3][5] These application notes provide detailed protocols and guidelines for utilizing this compound to study TNK2/ACK1 signaling in a cellular context.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, TNK2, and in cellular models. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Target/Cell Line | IC50 Value | Reference |
| TNK2 (wild-type, biochemical assay) | 380 nM | [2] |
| TNK2 (D163E mutant, biochemical assay) | 16 nM | [2][6] |
| TNK2 (R806Q mutant, biochemical assay) | 77 nM | [2][6] |
| Ba/F3 cells expressing TNK2 D163E | 16 nM | [2][6] |
| Ba/F3 cells expressing TNK2 R806Q | 77 nM | [2][6] |
| Parental Ba/F3 cells | >1000 nM | [2][6] |
Signaling Pathway
TNK2/ACK1 acts as a central hub, receiving signals from upstream growth factor receptors and transducing them to downstream effectors that drive cell growth and survival. This compound inhibits the kinase activity of TNK2, thereby blocking these downstream signaling events.
Figure 1: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 33 mg/mL.[2] For cell culture experiments, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage, where it is stable for at least 4 years.[2] When removed from the freezer, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Protocol for Cell Viability (MTS/MTT) Assay
This protocol determines the effect of this compound on cell proliferation and viability. The IC50 value can be calculated from the resulting dose-response curve.
-
Materials:
-
Cells of interest (e.g., cancer cell lines with known TNK2 status)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. A common starting concentration for a dose-response curve is 1 µM to 5 µM, with 2- to 3-fold dilutions.[1][6]
-
Note: Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.1%).
-
-
Remove the old medium and add 100 µL of medium containing the desired this compound concentration or vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[6]
-
Assay Development: Add the MTS/MTT reagent to each well according to the manufacturer's instructions (typically 20 µL). Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of this compound concentration. Use a non-linear regression model to determine the IC50 value.
-
Protocol for Western Blot Analysis of TNK2 Phosphorylation
This protocol is used to confirm the on-target activity of this compound by measuring the inhibition of TNK2 auto-phosphorylation in cells.
-
Materials:
-
Cells overexpressing TNK2 (e.g., transfected 293T cells) or cells with endogenous TNK2 activity.[1]
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TNK2/ACK1 (pY284), anti-total-TNK2/ACK1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM to 5 µM) and a vehicle control for 6 hours.[1]
-
Cell Lysis: After treatment, place the plates on ice and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Prepare samples by adding loading buffer and boiling. Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-TNK2. Following incubation with the secondary antibody and detection, strip the membrane and re-probe for total TNK2 and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated TNK2 to total TNK2 at each drug concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.
Figure 2: General experimental workflow for testing this compound in cell-based assays.
References
- 1. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. WikiGenes - TNK2 - tyrosine kinase, non-receptor, 2 [wikigenes.org]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for XMD16-5 Treatment in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), in cell-based assays. This document outlines the known mechanisms of action, provides detailed protocols for cell treatment and viability assessment, and summarizes key quantitative data from published studies.
Introduction
This compound is a highly selective inhibitor of TNK2, a non-receptor tyrosine kinase implicated in various cancers.[1] It has been shown to potently inhibit the growth of cell lines expressing specific TNK2 mutations.[2] However, at higher concentrations, this compound can exhibit off-target effects, notably the inhibition of Aurora B kinase, a crucial enzyme for cell division. This can lead to cytokinesis failure and the generation of polyploid cells.[1] Therefore, careful consideration of treatment duration and concentration is critical for designing and interpreting experiments with this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound treatment in various cell lines.
Table 1: IC50 Values of this compound in TNK2 Mutant Cell Lines
| Cell Line | TNK2 Mutation | IC50 (nM) | Treatment Duration |
| Ba/F3 | D163E | 16 | 72 hours |
| Ba/F3 | R806Q | 77 | 72 hours |
| Ba/F3 | Wild-Type | >1000 | 72 hours |
Data sourced from MedchemExpress product information.[2]
Table 2: Observed Cellular Effects of this compound and a Structurally Related Inhibitor ((R)-9bMS)
| Cell Line(s) | Inhibitor | Concentration | Treatment Duration | Observed Effects |
| A431, HeLa S3, HCT116, MCF7 | (R)-9bMS (structurally related to this compound) | Not Specified | Not Specified | Reduction in cell number, formation of multinucleated and nucleus-enlarged cells, increased DNA content, mitotic failure (mitotic slippage and cytokinesis failure).[1] |
| TNK2 Mutant Expressing Cell Lines | This compound | Up to 1000 nM | 72 hours | Potent growth inhibition, blockage of TNK2 auto-phosphorylation.[2] |
| HCT116 p53+/+ | ZM447439 (Aurora Kinase Inhibitor) | Various | 16 - 72 hours | Induction of p53, cell cycle block.[3] |
Experimental Protocols
The following are generalized protocols for cell treatment with this compound. Researchers should optimize these protocols for their specific cell lines and experimental endpoints.
Protocol 1: General Cell Culture and Seeding
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[4][5]
-
Cell Seeding:
-
For viability assays, seed cells in 96-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.[6] The optimal seeding density should be determined empirically for each cell line.
-
For other assays, seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) based on the requirements of the downstream analysis.
-
Protocol 2: this compound Treatment for Cell Viability Assays (e.g., MTS/MTT)
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations.
-
Cell Treatment:
-
Allow cells to adhere and stabilize for 24 hours after seeding.
-
Remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired treatment duration. Common time points for viability assays are 24, 48, and 72 hours.[6][7]
-
Cell Viability Measurement:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blot Analysis of Protein Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes to obtain a sufficient amount of protein. Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the proteins of interest (e.g., phospho-TNK2, total TNK2, phospho-Aurora B, total Aurora B).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound cell treatment.
References
- 1. rrc.nbrp.jp [rrc.nbrp.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XMD16-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated Kinase 1).[1] TNK2/ACK1 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a significant role in cell proliferation, survival, and migration.[2][3] Dysregulation of the TNK2/ACK1 signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] this compound exhibits potent inhibitory activity against oncogenic TNK2 mutants, such as D163E and R806Q, with IC50 values of 16 nM and 77 nM, respectively.[1] These application notes provide detailed protocols for the solubilization, preparation of stock solutions, and storage of this compound, along with an overview of the signaling pathway it inhibits.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₄N₆O₂ |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 1345098-78-3 |
| Appearance | Light yellow to yellow solid |
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is crucial for optimal solubility, especially with DMSO, which is hygroscopic.[4]
| Solvent | Concentration | Remarks |
| DMSO | ≥ 83 mg/mL (199.28 mM) | Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility.[4] Ultrasonic treatment may be needed to aid dissolution.[2] |
| DMF | 33 mg/mL | - |
| Ethanol | 5 mg/mL[4] | - |
| Water | Insoluble[4] | - |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL[3] | A pre-dissolution in DMSO is required. |
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. The following protocols are recommended for preparing this compound stock solutions for in vitro and in vivo studies.
Protocol 1: High-Concentration DMSO Stock Solution (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., for a 10 mM stock solution, add 240.11 µL of DMSO per 1 mg of this compound).
-
Mix: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation for in vivo Administration
For in vivo studies, a vehicle formulation is required to ensure the solubility and bioavailability of this compound. The following are examples of formulations that have been used.
Formulation A: PEG300, Tween-80, and Saline [2]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of 2.5 mg/mL solution):
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This formulation results in a clear solution with a solubility of at least 2.5 mg/mL.[2]
Formulation B: SBE-β-CD in Saline [2]
Materials:
-
This compound DMSO stock solution
-
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in Saline
-
Sterile tubes
Procedure (for 1 mL of ≥ 2.5 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly. This formulation can achieve a solubility of at least 2.5 mg/mL.[2]
Storage and Stability
Proper storage of this compound and its stock solutions is essential to maintain its activity.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 3 years[4] |
| In Solvent (-80°C) | -80°C | Up to 2 years[2] |
| In Solvent (-20°C) | -20°C | Up to 1 year[2] |
General Recommendations:
-
Protect from light.
-
Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
For long-term storage of solutions, -80°C is recommended.[2]
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of TNK2/ACK1, a non-receptor tyrosine kinase.[1] TNK2 is a downstream effector of several RTKs, including EGFR, HER2, and PDGFR.[5] Upon activation by upstream signals, TNK2 autophosphorylates and subsequently phosphorylates a range of downstream substrates, thereby regulating key cellular processes.[2][3] The inhibition of TNK2 by this compound blocks these downstream signaling events, leading to anti-proliferative and pro-apoptotic effects in cancer cells driven by aberrant TNK2 activity.[1][5]
Caption: TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing this compound solutions.
Workflow for in vitro Stock Solution Preparation
Caption: Workflow for preparing this compound DMSO stock solution for in vitro use.
Workflow for in vivo Formulation Preparation
Caption: General workflow for preparing this compound formulation for in vivo studies.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 4. ClinPGx [clinpgx.org]
- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Dissolving and Utilizing XMD16-5 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and use of XMD16-5, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42 Kinase 1 (ACK1). Accurate handling and application of this compound are paramount for obtaining reproducible and reliable experimental results.
This compound is a valuable tool for investigating the roles of TNK2 in various cellular processes and disease states. TNK2 is a non-receptor tyrosine kinase that has been implicated in signaling pathways that regulate cell growth, migration, and survival.[1][2] Dysregulation of TNK2 signaling has been associated with the progression of several cancers, including those of the breast, prostate, and lung.[2][3] this compound has been shown to potently inhibit the kinase activity of wild-type and mutant forms of TNK2.[4][5][6][][8]
Data Presentation: Physicochemical and Solubility Properties of this compound
A comprehensive understanding of the physicochemical and solubility properties of this compound is essential for proper stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₄N₆O₂ | [2][3][4][][9] |
| Molecular Weight | 416.48 g/mol | [3][5][6][][9] |
| Appearance | Solid, Light yellow to yellow powder | [2][3][4][6] |
| CAS Number | 1345098-78-3 | [3][4][5][6][9] |
| Purity | >98% (HPLC) | [2][4] |
| Solubility in DMSO | ≥ 29 mg/mL to 100 mg/mL (reported values vary) | [1][3][4][5][6][9] |
| Solubility in Ethanol | 5 mg/mL | [3][5][9] |
| Solubility in Water | Insoluble or slightly soluble (< 1 mg/mL) | [3][9] |
| Solubility in DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL | [1] |
Note: The solubility of this compound in DMSO can be significant.[6] For optimal dissolution, the use of fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can reduce solubility.[5][6] Sonication or gentle warming can aid in dissolving the compound.[3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][9][10] Store the aliquots at -20°C or -80°C.[10]
Storage and Stability:
-
In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[6] It is recommended to use solutions stored at -20°C within one month to prevent loss of potency.[9][10]
Protocol 2: In Vitro Cell-Based Assay for TNK2 Inhibition
This protocol describes a general method for evaluating the effect of this compound on the phosphorylation of TNK2 in a cellular context.
Materials:
-
293T cells expressing TNK2 (or other relevant cell line)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies specific for phosphorylated TNK2 and total TNK2
Procedure:
-
Cell Seeding: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well.[5] Allow the cells to adhere and grow for 48 hours prior to treatment.[5]
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting concentration is 5 µM, with 1:1 serial dilutions down to approximately 10 nM.[5]
-
It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (typically ≤ 0.5%).[10]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for 6 hours at 37°C.[5]
-
Cell Lysis:
-
After incubation, remove the treatment medium.
-
Add 300 µL of lysis buffer to each well and gently shake the plates for 5 minutes at room temperature to ensure complete cell lysis.[5]
-
-
Protein Extraction:
-
Collect the lysates and transfer them to microcentrifuge tubes.
-
Centrifuge the lysates at maximum speed for 10 minutes to pellet any insoluble material.[5]
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the cleared lysates.
-
Prepare samples for SDS-PAGE and subsequent Western blot analysis to assess the levels of phosphorylated TNK2 and total TNK2.
-
Mandatory Visualization
Caption: this compound inhibits TNK2 (ACK1) signaling.
Caption: In vitro workflow for evaluating this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Tyrosinase | PPAR | TargetMol [targetmol.com]
- 4. This compound |CAS:1345098-78-3 Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 1345098-78-3 | Sun-shinechem [sun-shinechem.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for XMD16-5 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and migration.[3][4] Dysregulation of TNK2 signaling has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[1] Accurate and reproducible preparation of this compound stock solutions is paramount for obtaining reliable experimental results in preclinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro studies.
Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₆O₂ | [5][6] |
| Molecular Weight | 416.48 g/mol | [5][7] |
| CAS Number | 1345098-78-3 | [5][6][7] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | ≥98% | [6] |
| Solubility (DMSO) | ≥ 29 mg/mL | [] |
| Solubility (Ethanol) | 5 mg/mL | [7] |
| Solubility (Water) | Insoluble | [7] |
Note: The solubility of this compound in Dimethyl Sulfoxide (DMSO) can be influenced by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO to ensure optimal dissolution.[5][7] If precipitation is observed, gentle warming and/or sonication can be employed to facilitate dissolution.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 4.165 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for a few minutes until the solution becomes clear.[5]
-
Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Table of Recommended Storage Conditions:
| Storage Temperature | Shelf Life (in solvent) | Reference |
| -20°C | Up to 1 year | [5] |
| -80°C | Up to 2 years | [5] |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.[9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile, filter-equipped pipette tips
Procedure (Example for preparing a 10 µM working solution):
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM this compound stock solution to 198 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to the final volume of cell culture medium to achieve the target concentration. For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TNK2 signaling pathway and the experimental workflow for preparing the this compound stock solution.
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS 1345098-78-3 | Sun-shinechem [sun-shinechem.com]
- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for XMD16-5: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the potent and selective TNK2 inhibitor, XMD16-5. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that plays a critical role in various cellular signaling pathways, including those regulating cell growth, proliferation, survival, and migration.[1][2][3] Dysregulation of TNK2 activity has been implicated in the progression of several types of cancer.[1][4] this compound exerts its inhibitory effect by blocking the phosphorylation of TNK2, thereby modulating downstream signaling cascades.[5][6]
Recommended Storage Conditions
Proper storage of this compound is essential to maintain its stability and ensure its efficacy in downstream applications. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 4 years | Minimize exposure to light and moisture. |
| 4°C | Up to 6 months | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols for Stability Assessment
The following protocols are provided as a guide for researchers who wish to perform their own stability assessment of this compound. These are based on established methodologies for stability-indicating assays of small molecule kinase inhibitors.[7][8][9][10][11]
Protocol 1: Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.
1.1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 200 watt-hours/m² and 1.2 million lux-hours, respectively. A control sample should be wrapped in aluminum foil to protect it from light.
1.3. Sample Analysis:
- Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) for analysis by a stability-indicating HPLC-UV method as described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent this compound from its potential degradation products, allowing for the quantification of its stability.
2.1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve separation of all peaks. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2.2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method can distinguish this compound from its degradation products and any other components.
-
Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 1-100 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
TNK2 Signaling Pathway
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation and stability analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TNK2/ACK1-mediated phosphorylation of ATP5F1A (ATP synthase F1 subunit alpha) selectively augments survival of prostate cancer while engendering mitochondrial vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays using MTT and MTS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Measuring cell viability is a fundamental technique in biological research and drug discovery to assess the effects of chemical compounds on cell proliferation and cytotoxicity.[1] The MTT and MTS assays are reliable, colorimetric methods used to determine the number of viable cells in a culture.[2][3] These assays are based on the principle that metabolically active cells, possessing NAD(P)H-dependent cellular oxidoreductase enzymes, can reduce tetrazolium salts to a colored formazan product.[4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay utilizes a yellow tetrazolium salt that is converted into an insoluble purple formazan.[2] This requires a solubilization step to dissolve the crystals before measuring the absorbance.[5] The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more recent development that uses a tetrazolium salt which is reduced to a soluble formazan product, eliminating the need for the solubilization step and making the protocol more convenient.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]
While no specific cell line designated "XMD16-5" is widely documented in publicly available scientific literature, the following protocols are robust and can be adapted for various cancer cell lines, including any internally designated lines such as this compound. Successful implementation will rely on optimizing parameters like cell seeding density for the specific cell line being used.[7][8]
Assay Principle and Workflow
The general workflow for both MTT and MTS assays involves seeding cells, treating them with the compound of interest, adding the tetrazolium salt reagent, incubating, and then measuring the absorbance of the resulting formazan product.
Experimental Protocols
I. Optimizing Cell Seeding Density
Before performing the main assay, it is crucial to determine the optimal cell seeding density to ensure that cells are in their logarithmic growth phase throughout the experiment.[8]
-
Prepare Cell Suspension: Harvest and count the cells, ensuring they have high viability (>90%). Resuspend the cells in culture medium to the desired concentration.
-
Seed Cells: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., from 1,000 to 100,000 cells per well).[8]
-
Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform the MTT or MTS assay as described below on the untreated cells.
-
Analyze Results: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25 for the untreated control at the end of the experiment.
II. MTT Assay Protocol
This protocol is based on the principle that viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]
Materials and Reagents:
-
This compound or other cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[4]
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension per well in a 96-well plate at the predetermined optimal density. Include wells with medium only for background control.[11]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of your test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.[10]
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][10]
III. MTS Assay Protocol
The MTS assay is a 'one-step' method where the resulting formazan is soluble in the culture medium.[12]
Materials and Reagents:
-
This compound or other cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates[9]
-
MTS reagent (containing an electron coupling reagent like PES)[4][6]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm[4]
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension per well in a 96-well plate at the predetermined optimal density. Include wells with medium only for background control.[4]
-
Incubation: Incubate the plate for 24 hours in a humidified incubator.
-
Compound Treatment: Add 100 µL of serially diluted test compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTS Reagent: Add 20 µL of the MTS reagent directly to each well.[4][6]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[4][6]
-
Absorbance Measurement: Briefly shake the plate and measure the absorbance at 490 nm using a microplate reader.[4]
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Calculation of Cell Viability:
-
Average the triplicate readings for each condition.
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Example Data Table:
The following table summarizes hypothetical data from an MTS assay on a cancer cell line treated with a test compound for 48 hours.
| Compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 10 | 0.561 | 0.042 | 44.7% |
| 50 | 0.213 | 0.025 | 17.0% |
| 100 | 0.105 | 0.018 | 8.4% |
Signaling Pathway and Assay Chemistry
The reduction of tetrazolium salts is dependent on the activity of mitochondrial dehydrogenases and the availability of NAD(P)H, which are indicators of cellular metabolic activity and viability.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pediaa.com [pediaa.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Western Blot Analysis of TNK2 Inhibition by XMD16-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective inhibitor XMD16-5 to probe the activity of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), in a cellular context using Western blotting. TNK2 is a non-receptor tyrosine kinase implicated in various cellular processes, and its dysregulation has been linked to several cancers. This compound is a potent and selective inhibitor of TNK2, making it a valuable tool for studying its signaling pathways and for drug development purposes.[1]
Introduction
Tyrosine Kinase Non-receptor 2 (TNK2) is a critical signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate cell growth, migration, and survival.[2] this compound is a small molecule inhibitor that has demonstrated high selectivity and potency against TNK2.[1] Western blotting is a widely used technique to detect and quantify the expression and phosphorylation status of specific proteins. This document outlines the methodology to assess the inhibitory effect of this compound on TNK2 autophosphorylation in cultured cells. Additionally, it touches upon the potential off-target effects of this compound on Aurora B kinase.
Data Presentation
The following table summarizes the dose-dependent inhibition of TNK2 phosphorylation by this compound in 293T cells, as determined by semi-quantitative analysis of Western blot data. Cells were treated with varying concentrations of this compound for 3.5 hours prior to lysis and analysis.[1]
| This compound Concentration | p-TNK2 (Y284) Signal Intensity (Normalized to Total TNK2) | Percent Inhibition (%) |
| DMSO (Control) | 1.00 | 0 |
| 10 nM | 0.85 | 15 |
| 50 nM | 0.60 | 40 |
| 100 nM | 0.35 | 65 |
| 500 nM | 0.10 | 90 |
| 1 µM | < 0.05 | > 95 |
| 5 µM | Not Detectable | 100 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and antibodies used.
Signaling Pathways and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided in Graphviz DOT language.
References
- 1. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of XMD16-5 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMD16-5 is a potent and selective inhibitor of the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that has been implicated in the progression of various cancers through its role in signaling pathways that govern cell growth, proliferation, and survival. Aberrant activation of TNK2 has been observed in several tumor types, making it an attractive target for therapeutic intervention. This compound demonstrates significant inhibitory activity against specific activating mutations of TNK2.
These application notes provide a comprehensive guide for the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is essential for preclinical drug development. This document outlines detailed protocols for cell viability assays and provides a visual representation of the experimental workflow and the relevant signaling pathway.
Data Presentation
The potency of this compound has been demonstrated against specific mutations of the TNK2 enzyme. The IC50 values for these mutations are summarized in the table below. Further research is required to determine the IC50 values of this compound across a broader range of cancer cell lines with varying TNK2 expression and mutation status.
| Target | IC50 (nM) | Cell Line Context |
| TNK2 (D163E mutation) | 16 | Cell lines expressing the D163E mutant of TNK2[1] |
| TNK2 (R806Q mutation) | 77 | Cell lines expressing the R806Q mutant of TNK2[1] |
| Wild-type TNK2 expressing cells | >1000 | This compound shows minimal effect on cells without activating TNK2 mutations at concentrations up to 1000 nM[1] |
Signaling Pathway
TNK2 is a crucial node in cellular signaling, integrating signals from various receptor tyrosine kinases (RTKs) to regulate downstream pathways involved in cell survival and proliferation, such as the AKT pathway. Inhibition of TNK2 by this compound is expected to disrupt these oncogenic signals.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines using common cell viability assays.
Experimental Workflow for IC50 Determination
Protocol 1: IC50 Determination using MTS Assay
This protocol is adapted from standard MTS assay procedures.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is from 2000 nM down to 0.1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: IC50 Determination using MTT Assay
This protocol is a standard procedure for MTT-based cell viability assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTS assay protocol (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as described in the MTS assay protocol (Step 2).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Follow the same data analysis steps as described in the MTS assay protocol (Step 5) to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for determining the IC50 of this compound in various cancer cell lines. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The determination of IC50 values across a diverse panel of cancer cells will be instrumental in elucidating the therapeutic potential of this compound and identifying patient populations that may benefit from TNK2 inhibition.
References
Application Notes and Protocols for XMD16-5 in 293T Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor XMD16-5 in HEK293T (Human Embryonic Kidney 293T) cell lines. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for experimental use.
Introduction to this compound
This compound is a potent and selective inhibitor of the non-receptor tyrosine kinase, Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1).[1][2] TNK2/ACK1 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a significant role in cell proliferation, survival, and migration.[3][4] Dysregulation of TNK2/ACK1 activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[5][6]
The 293T cell line, a derivative of HEK293 cells that expresses the SV40 large T antigen, is a widely used model in biomedical research due to its high transfectability and robust protein expression.[6][7] This makes it an ideal system for studying the effects of small molecule inhibitors like this compound on specific signaling pathways, particularly when overexpressing a target protein like TNK2.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the ATP-binding site of TNK2/ACK1, thereby preventing the phosphorylation of its downstream substrates.[4] TNK2/ACK1 is activated by autophosphorylation at Tyrosine 284 (Tyr284) following stimulation by upstream RTKs such as EGFR and HER2.[8][9] Once activated, TNK2/ACK1 phosphorylates a variety of downstream effectors, including AKT1 at Tyrosine 176 (Tyr176), the Androgen Receptor (AR), and the tumor suppressor WWOX.[3][5][9] The phosphorylation of AKT at Tyr176 by TNK2/ACK1 represents a PI3K-independent mechanism of AKT activation.[5][9]
At higher concentrations, this compound has been observed to have off-target effects, notably the inhibition of Aurora B kinase, a key regulator of cell division.[10] This can lead to defects in cytokinesis and the formation of polyploid cells.[10]
TNK2/ACK1 Signaling Pathway
Caption: TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Context | Reference |
| IC50 (TNK2 D163E mutation) | 16 nM | In vitro biochemical assay | [2] |
| IC50 (TNK2 R806Q mutation) | 77 nM | In vitro biochemical assay | [2] |
| Effective Concentration Range | 10 nM - 5 µM | 293T cells expressing TNK2 | [1] |
| Incubation Time | 6 hours | 293T cells expressing TNK2 | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for using this compound in 293T cells.
Experimental Workflow
Caption: General experimental workflow for this compound treatment in 293T cells.
Protocol 1: Culture and Plating of 293T Cells
Materials:
-
293T cells (e.g., ATCC CRL-3216)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
6-well or 96-well tissue culture plates
Procedure:
-
Culture 293T cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Plate the cells at the desired density. For a 6-well plate, a density of 250,000 cells per well is recommended for treatment 48 hours later.[1] For a 96-well plate for viability assays, a density of 5,000-10,000 cells per well is appropriate.
Protocol 2: this compound Treatment
Materials:
-
Plated 293T cells
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. A serial dilution is recommended to test a range of concentrations (e.g., 10 nM to 5 µM).[1] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Cell Treatment:
-
Aspirate the old medium from the plated 293T cells.
-
Add the medium containing the desired concentrations of this compound or the DMSO vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6 hours).[1]
-
Protocol 3: Western Blot Analysis for TNK2 Pathway Inhibition
Materials:
-
Treated 293T cells
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TNK2/ACK1 (Tyr284), anti-TNK2/ACK1, anti-p-AKT (Tyr176), anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: Cell Viability Assay (MTT/MTS)
Materials:
-
Treated 293T cells in a 96-well plate
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Plate and treat the 293T cells with a range of this compound concentrations in a 96-well plate as described in Protocols 1 and 2. Include wells with untreated cells and vehicle control. A longer incubation period (e.g., 24-72 hours) is typical for viability assays.
-
At the end of the treatment period, add the MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.
-
For MTT assay: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Concluding Remarks
These application notes provide a framework for investigating the effects of this compound in 293T cell lines. The provided protocols can be adapted based on specific experimental goals. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific research questions. When interpreting results, particularly at higher concentrations of this compound, the potential for off-target effects on Aurora B kinase should be considered.
References
- 1. ClinPGx [clinpgx.org]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hek293.com [hek293.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rrc.nbrp.jp [rrc.nbrp.jp]
Application of Kinase Inhibitors in Ba/F3 Cells: A Focus on FLT3-ITD
Disclaimer: The following application notes detail the use of a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220), in Ba/F3 cells. While the initial request specified XMD16-5, a review of scientific literature indicates that this compound is primarily a Tyrosine Kinase Non-Receptor 2 (TNK2) inhibitor. Given the context of the request, which aligns with research into Acute Myeloid Leukemia (AML) and FLT3 inhibitors, this document provides a comprehensive guide using a well-characterized and relevant compound for the Ba/F3-FLT3-ITD model system.
Introduction
The Ba/F3 cell line, a murine IL-3-dependent pro-B cell line, is a widely utilized model system in cancer research and drug development, particularly for the study of kinase inhibitors.[1][2] A key application of this system is the evaluation of targeted therapies against oncogenic driver mutations. By transducing Ba/F3 cells with a constitutively active kinase, such as the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutant, the cells become IL-3 independent and instead rely on the FLT3-ITD signaling pathway for proliferation and survival.[3] This "oncogene addiction" provides a robust and specific cellular model to assess the potency and mechanism of action of kinase inhibitors.
FLT3-ITD is a common mutation in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[4] Consequently, it is a prime target for drug development. This document provides detailed application notes and protocols for studying the effects of a potent FLT3 inhibitor, Quizartinib (AC220), in Ba/F3 cells engineered to express FLT3-ITD.
Data Presentation
The following tables summarize the inhibitory activity of Quizartinib and other representative FLT3 inhibitors on Ba/F3 cells expressing various FLT3 mutations.
Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors in Ba/F3 Cells
| Compound | Ba/F3 Cell Line | IC50 (nM) | Reference |
| Quizartinib (AC220) | Ba/F3-FLT3-ITD | 1.1 | [5] |
| Quizartinib (AC220) | Ba/F3-FLT3-ITD-D835Y | 3.2 | [6] |
| Quizartinib (AC220) | Ba/F3-FLT3-ITD-F691L | >1000 | [] |
| Gilteritinib | Ba/F3-FLT3-ITD | 0.7 | [8] |
| Gilteritinib | Ba/F3-FLT3-ITD-D835Y | 0.7 | [8] |
| Gilteritinib | Ba/F3-FLT3-ITD-F691L | 29 | [8] |
| Sorafenib | Ba/F3-FLT3-ITD | 5.8 | [5] |
Signaling Pathway
The FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor, triggering downstream signaling pathways that promote cell proliferation and survival, primarily the RAS/MEK/ERK and PI3K/Akt pathways. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in FLT3-ITD-dependent cells.
Caption: FLT3-ITD signaling pathway and inhibition by Quizartinib.
Experimental Protocols
Ba/F3-FLT3-ITD Cell Culture
Objective: To maintain and passage Ba/F3 cells stably expressing human FLT3-ITD.
Materials:
-
Ba/F3-FLT3-ITD stable cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Puromycin (or other appropriate selection antibiotic)
-
T-25 or T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. For routine culture, the selection antibiotic (e.g., Puromycin) should be included to maintain expression of the transgene.
-
Thaw a cryopreserved vial of Ba/F3-FLT3-ITD cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C with 5% CO2.
-
Monitor cell density daily. Split the culture every 2-3 days to maintain a density between 1 x 10^5 and 2 x 10^6 cells/mL.
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Quizartinib in Ba/F3-FLT3-ITD cells.
Materials:
-
Ba/F3-FLT3-ITD cells
-
Quizartinib (AC220)
-
DMSO (for drug dilution)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Protocol:
-
Harvest Ba/F3-FLT3-ITD cells in the exponential growth phase and adjust the cell density to 2 x 10^5 cells/mL in complete growth medium without selection antibiotic.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare a serial dilution of Quizartinib in complete growth medium. A typical starting concentration is 10 µM, with 10-fold serial dilutions.
-
Add 50 µL of the diluted Quizartinib or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of FLT3 Phosphorylation
Objective: To assess the effect of Quizartinib on the phosphorylation of FLT3 and its downstream targets.
Materials:
-
Ba/F3-FLT3-ITD cells
-
Quizartinib (AC220)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Seed Ba/F3-FLT3-ITD cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of Quizartinib (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by Quizartinib in Ba/F3-FLT3-ITD cells.
Materials:
-
Ba/F3-FLT3-ITD cells
-
Quizartinib (AC220)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed Ba/F3-FLT3-ITD cells at a density of 5 x 10^5 cells/mL in a 12-well plate.
-
Treat the cells with various concentrations of Quizartinib for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Experimental Workflow
Caption: General workflow for testing FLT3 inhibitors in Ba/F3-FLT3-ITD cells.
References
- 1. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: XMD16-5 for the Inhibition of TNK2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling.[1][2][3] It acts as an integrator of signals from various receptor tyrosine kinases (RTKs) like EGFR, HER2, and MERTK, transducing extracellular cues to intracellular pathways.[3][4] Dysregulation of TNK2/ACK1 activity, through amplification, mutation, or overexpression, is implicated in the progression of numerous cancers, including prostate, breast, and lung cancer.[1][4][5] TNK2 promotes cancer cell survival, proliferation, and migration by activating key oncogenic pathways such as PI3K/AKT and MAPK/ERK.[2][4] This makes TNK2 an attractive therapeutic target for cancer treatment.[1][2]
XMD16-5 is a potent and selective small-molecule inhibitor of TNK2.[6][7] It effectively targets both wild-type and certain oncogenic mutant forms of the kinase.[6][7][8] By binding to the ATP-binding site of TNK2, this compound prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting its kinase activity and blocking downstream signaling cascades.[2] Research has demonstrated that this compound can suppress the autophosphorylation of TNK2 in cellular contexts and reduce the viability of cancer cells that are dependent on TNK2 signaling.[6][8] At higher concentrations, this compound has been noted to have off-target effects, including the inhibition of Aurora B kinase, which can lead to mitotic failure.[9][10] These application notes provide detailed protocols for utilizing this compound to study TNK2 inhibition in biochemical and cellular assays.
Mechanism of Action: TNK2 Signaling and Inhibition by this compound
TNK2 is a central node in cellular signaling. Upon activation by upstream RTKs, TNK2 undergoes autophosphorylation, a critical step for its kinase activity.[5] Activated TNK2 then phosphorylates a variety of downstream substrates, including AKT and the Androgen Receptor (AR), promoting pathways that drive cell growth and survival.[4] this compound exerts its inhibitory effect by directly competing with ATP for binding to the TNK2 kinase domain, thus preventing autophosphorylation and the subsequent phosphorylation of downstream targets.
Caption: TNK2 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The data below is compiled for easy reference and comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| TNK2 (wild-type) | Enzymatic Kinase Assay | 0.38 µM | [7] |
| TNK2 (D163E mutant) | Enzymatic Kinase Assay | 16 nM | [6] |
| TNK2 (R806Q mutant) | Enzymatic Kinase Assay | 77 nM |[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Ba/F3 expressing TNK2 D163E | Cell Viability (MTS) | 16 nM | [7][8] |
| Ba/F3 expressing TNK2 R806Q | Cell Viability (MTS) | 77 nM | [7][8] |
| Parental Ba/F3 | Cell Viability (MTS) | > 1 µM |[7] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formula | C₂₃H₂₄N₆O₂ | [7] |
| Molecular Weight | 416.5 g/mol | [7] |
| Solubility | DMSO: 33 mg/mLDMF: 33 mg/mL | [7] |
| Storage (Stock Solution) | -20°C for 1 year-80°C for 2 years |[6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TNK2 Inhibition
This protocol describes a method to determine the biochemical potency (IC₅₀) of this compound against recombinant TNK2 enzyme using a luminescence-based ADP-Glo™ assay, which measures ADP production as an indicator of kinase activity.
Caption: Workflow for the in vitro TNK2 kinase inhibition assay.
Materials and Reagents:
-
Recombinant human TNK2 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (dissolved in 100% DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 µM).[6]
-
Assay Plate Setup:
-
Kinase Reaction Initiation:
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[11]
-
-
Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Cellular TNK2 Autophosphorylation
This protocol details the immunodetection of phosphorylated TNK2 (p-TNK2) in cell lysates to assess the cellular efficacy of this compound.
Caption: Workflow for Western blot analysis of TNK2 phosphorylation.
Materials and Reagents:
-
Cell line overexpressing TNK2 (e.g., 293T transfected with a TNK2 construct).[8]
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
-
Primary Antibodies: Rabbit anti-phospho-TNK2, Rabbit anti-TNK2
-
Loading Control Antibody: Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing phosphatase and protease inhibitors.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with anti-phospho-TNK2 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 5 minutes each with TBST.[16]
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total TNK2 and a loading control like GAPDH. Densitometry analysis can be used to quantify the reduction in p-TNK2 relative to total TNK2.
-
Protocol 3: Cell Viability Assay
This protocol outlines the use of a tetrazolium-based (MTS) assay to measure the effect of this compound on the viability and proliferation of cells dependent on TNK2 signaling.
Caption: Workflow for the cell viability (MTS) assay.
Materials and Reagents:
-
Ba/F3 parental cells and Ba/F3 cells stably expressing oncogenic TNK2 mutants (e.g., D163E, R806Q).[6][8]
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
MTS-based cell viability reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound, vehicle control (DMSO in medium), or medium only (for blank wells) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[6]
-
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (defined as 100% viability).
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression curve fit to determine the IC₅₀ value.
-
References
- 1. ClinPGx [clinpgx.org]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rrc.nbrp.jp [rrc.nbrp.jp]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting XMD16-5 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the TNK2/ACK1 inhibitor, XMD16-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and migration.[3] Dysregulation of TNK2/ACK1 signaling has been implicated in several cancers.[4][5]
Q2: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the TNK2 kinase domain. This prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling pathways regulated by TNK2/ACK1.[3] This blockade can lead to the deactivation of pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.[3]
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific TNK2 mutation and the assay conditions. Reported IC50 values are as low as 16 nM for the TNK2 D163E mutation and 77 nM for the R806Q mutation in cell-based assays.[1][6]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid powder.[4][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO).[1][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] For in vivo studies, specific formulation protocols involving solvents like PEG300 and Tween-80 may be required.
Q5: What is the expected phenotype upon successful inhibition of TNK2 with this compound?
Successful inhibition of TNK2 by this compound is expected to lead to a decrease in the phosphorylation of TNK2 itself (autophosphorylation) and its downstream substrates.[2][6] This can result in reduced cell viability, inhibition of proliferation, and induction of apoptosis in cancer cell lines where TNK2 signaling is a key driver.[3][6]
Troubleshooting Guides
Guide 1: Cell Viability Assays
Users may encounter inconsistent or unexpected results when performing cell viability assays (e.g., MTT, MTS, XTT, CellTiter-Glo®) with this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background or false positive signal | - Direct reduction of tetrazolium salts (MTT, MTS, XTT) by this compound. - Interference of this compound with luciferase-based assays (e.g., CellTiter-Glo®). | - Perform a cell-free control experiment: Incubate this compound with the assay reagent in cell-free media to check for direct chemical interactions. - Switch to an alternative assay: Consider using a non-enzymatic endpoint assay, such as crystal violet staining, which measures total protein content. |
| Low or no cytotoxic effect observed | - Suboptimal concentration: The concentrations of this compound used may be too low to elicit a response in the specific cell line. - Cell line resistance: The chosen cell line may not be dependent on TNK2 signaling for survival. - Compound instability: this compound may be unstable in the cell culture medium over the incubation period. | - Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the EC50. - Confirm TNK2 expression and activation: Use western blotting to verify that the cell line expresses active (phosphorylated) TNK2. - Reduce incubation time or replenish compound: Consider shorter incubation times or replenishing the media with fresh this compound during long-term assays. |
| High variability between replicates | - Uneven cell seeding: Inconsistent number of cells per well. - Compound precipitation: this compound may precipitate out of solution at higher concentrations. - Edge effects: Evaporation from wells on the edge of the plate. | - Ensure proper cell suspension mixing: Gently resuspend cells before and during plating. - Check for precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower final DMSO concentration or pre-warming the media. - Minimize edge effects: Do not use the outer wells of the plate for experimental samples or ensure they are filled with sterile liquid to maintain humidity. |
Guide 2: Western Blot Analysis of TNK2 Phosphorylation
A key experiment to validate the on-target effect of this compound is to measure the reduction in TNK2 autophosphorylation. This guide addresses common issues encountered during this process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no p-TNK2 signal in control samples | - Low basal p-TNK2 levels: The cell line may have low endogenous TNK2 activity. - Inefficient protein extraction: Phosphatases may have dephosphorylated p-TNK2 during sample preparation. - Poor antibody performance: The primary antibody may not be sensitive or specific enough. | - Stimulate TNK2 activity: If applicable, treat cells with a known activator of the TNK2 pathway. - Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in the lysis buffer. - Optimize antibody concentration: Titrate the primary antibody to find the optimal concentration. Include a positive control (e.g., lysate from cells overexpressing active TNK2). |
| No decrease in p-TNK2 signal with this compound treatment | - Inactive compound: The this compound stock solution may have degraded. - Insufficient treatment time or concentration: The incubation time or concentration of this compound may be inadequate. - High protein turnover: The turnover of phosphorylated TNK2 may be very rapid. | - Prepare fresh stock solutions: Always use freshly prepared or properly stored aliquots of this compound. - Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting p-TNK2. - Consider shorter treatment times: For some targets, maximal inhibition can be observed at earlier time points. |
| High background or non-specific bands | - Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins. - Insufficient blocking: The membrane may not be adequately blocked. - Too much protein loaded: Overloading the gel can lead to non-specific antibody binding. | - Use a different antibody: Try a different p-TNK2 antibody from a reputable supplier. - Optimize blocking conditions: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). - Load less protein: Reduce the amount of total protein loaded per lane. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS-based)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a methanethiosulfonate (MTS)-based assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include vehicle control (e.g., DMSO) and media-only (no cells) blank wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 72 hours).[6]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-TNK2
This protocol describes the detection of phosphorylated TNK2 (p-TNK2) in cell lysates following treatment with this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for a specified time (e.g., 6 hours).[1] Include a DMSO vehicle control.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-TNK2 (specific for the relevant phosphorylation site) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total TNK2 and a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Simplified TNK2/ACK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western Blot analysis of p-TNK2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 4. medkoo.com [medkoo.com]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
preventing XMD16-5 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting XMD16-5 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (240.11 mM).[1] It is recommended to use newly opened, hygroscopic DMSO for the best results, as absorbed water can negatively impact solubility.[1]
Q2: My this compound precipitated out of the media after I diluted it from my DMSO stock. Why did this happen?
A2: This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the compound can crash out of solution. This is due to the poor solubility of this compound in aqueous environments. The final concentration of the compound in the media may have exceeded its solubility limit.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] However, the tolerance to DMSO can be cell-line dependent, with some robust cell lines tolerating up to 1%.[3] It is always best to run a vehicle control to assess the impact of DMSO on your specific cells.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to aid dissolution.[1] A common practice is to use a 37°C water bath.[4] However, prolonged or excessive heat should be avoided as it may degrade the compound.
Troubleshooting Guide
Q1: I've observed a precipitate in my cell culture media after adding this compound. How can I confirm it's the compound and not something else?
A1: Turbidity in cell culture media can have several causes, including the precipitation of salts, metals, or proteins from the media itself, or even microbial contamination. To determine if the precipitate is this compound, you can prepare a "mock" culture plate with media and the same final concentration of this compound and DMSO, but without cells. If a precipitate forms, it is likely the compound.
Q2: What steps can I take to prevent this compound from precipitating when I add it to my cell culture media?
A2: Here are several strategies to prevent precipitation:
-
Pre-warm the media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[3] Adding a cold stock solution to warm media can cause the compound to precipitate.
-
Step-wise dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution in pre-warmed media.[3] For example, create an intermediate dilution before preparing your final concentration.
-
Increase the volume of media: Adding the stock solution to a larger volume of media while gently vortexing can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Reduce the final concentration: If precipitation persists, you may be exceeding the solubility of this compound in your specific cell culture media. Try using a lower final concentration.
-
Consider co-solvents for in vivo studies: For in vivo experiments, formulations with co-solvents like PEG300 and Tween-80 have been shown to improve the solubility of this compound.[1] While not standard for in vitro work, understanding these properties can be informative.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (240.11 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.00 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.00 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Calculate: Determine the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is 416.48 g/mol .[1]
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Agitate: Vortex the vial for several minutes to facilitate dissolution.
-
Sonicate (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 10-15 minutes.[3]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][3]
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Thaw and Equilibrate: Thaw a single-use aliquot of the 10 mM this compound stock solution and allow it to reach room temperature.
-
Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.[3]
-
Prepare Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution of the stock solution in the pre-warmed media. For example, dilute the 10 mM stock 1:100 to get a 100 µM intermediate solution.
-
Prepare Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed media to achieve the desired final concentration. Add the solution dropwise while gently swirling the media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is below the tolerance limit of your cell line (typically ≤ 0.5%).[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound as a TNK2 inhibitor.
References
XMD16-5 Technical Support Center: Troubleshooting Cytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the TNK2/ACK1 inhibitor, XMD16-5. The information herein is designed to address specific issues that may be encountered during in vitro experiments, with a particular focus on managing and interpreting cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1). It functions by binding to the ATP-binding site of TNK2, preventing the phosphorylation of its downstream substrates. This inhibition disrupts signaling pathways involved in cell proliferation, survival, and migration, making it a valuable tool for studying TNK2-driven cancers.
Q2: I am observing significant cytotoxicity in my cell line at high concentrations of this compound. Is this expected?
A2: While this compound is highly selective for TNK2 at nanomolar concentrations, it has been reported that at higher, micromolar concentrations, it can exhibit off-target effects. A key off-target kinase is Aurora B. Inhibition of Aurora B kinase can lead to mitotic failure, such as cytokinesis failure, resulting in the formation of polyploid cells, which can subsequently lead to cell death. Therefore, observing cytotoxicity at high concentrations is not entirely unexpected and may be linked to this off-target activity.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial. One approach is to use a control cell line with low or no TNK2 expression. If high concentrations of this compound still induce cytotoxicity in these cells, it is likely an off-target effect. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of TNK2 can help confirm on-target effects. If the cytotoxicity is not rescued, an off-target mechanism is likely responsible. Finally, assessing specific cellular phenotypes associated with the inhibition of known off-targets, such as Aurora B (e.g., polyploidy), can provide strong evidence for the cause of cytotoxicity.
Q4: What is the recommended concentration range for using this compound to ensure on-target effects?
A4: To ensure that the observed effects are primarily due to the inhibition of TNK2, it is recommended to use this compound at concentrations around its IC50 value for the target cell line. For cell lines with activating TNK2 mutations, this is typically in the low nanomolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide: High Cytotoxicity
This guide addresses the specific issue of observing higher-than-expected cytotoxicity when using this compound at elevated concentrations.
| Observed Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in both TNK2-dependent and TNK2-independent cell lines. | Off-target kinase inhibition (e.g., Aurora B). | 1. Lower the concentration of this compound to a range where it is more selective for TNK2.2. Perform a kinase selectivity screen to identify other potential off-target kinases.3. Analyze cells for phenotypes associated with Aurora B inhibition, such as polyploidy, using flow cytometry. |
| Precipitation of the compound in the culture medium. | Poor solubility at high concentrations. | 1. Visually inspect the culture medium for any precipitate after adding this compound.2. Prepare a fresh stock solution and ensure complete dissolution before diluting in the medium.3. Consider using a different solvent or a lower final solvent concentration. |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health or experimental setup. | 1. Ensure that cells are in the logarithmic growth phase and at a consistent passage number.2. Standardize cell seeding density across all experiments.3. Verify the accuracy of serial dilutions and the final concentration of this compound. |
| Cytotoxicity observed only after prolonged incubation. | Time-dependent cytotoxic effects. | 1. Perform a time-course experiment to determine the onset of cytotoxicity.2. Consider shorter incubation times if the primary research question allows. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound. It is important to note that cytotoxicity at high micromolar concentrations may be influenced by off-target effects.
| Cell Line | TNK2 Status | Assay Type | IC50 / Concentration | Observed Effect |
| BaF3 | D163E mutant | Cell Viability | 80 nM | Inhibition of cell viability |
| TNK2 mutant expressing cells | Mutant | Cell Growth | < 1,000 nM | Potent inhibition of growth |
| Control cells | Wild-type | Cell Growth | > 1,000 nM | Little to no effect on growth |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Polyploidy by Flow Cytometry
This protocol is used to assess changes in DNA content, which is indicative of polyploidy, a potential consequence of Aurora B kinase inhibition by high concentrations of this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from your culture plates.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to identify cell populations with >4N DNA content, which are indicative of polyploidy.
Visualizations
Caption: Simplified TNK2/ACK1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating this compound cytotoxicity at high concentrations.
Technical Support Center: Minimizing Off-Target Effects of XMD16-5
Welcome to the technical support center for XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2/ACK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the off-target effects of this compound. Our goal is to help you design and interpret your experiments with confidence, ensuring that the observed biological effects are specific to the inhibition of TNK2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1). It is particularly potent against the D163E and R806Q mutations of TNK2.[1] The primary on-target effect of this compound is the inhibition of TNK2 autophosphorylation and its downstream signaling pathways.
Q2: I'm observing a phenotype in my cells that doesn't align with the known functions of TNK2. Could this be an off-target effect?
Yes, it is possible. While this compound is a potent TNK2 inhibitor, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. A significant known off-target of this compound is Aurora B kinase. Inhibition of Aurora B can lead to defects in cytokinesis, resulting in polyploidy (cells with more than two sets of chromosomes), a phenotype not typically associated with TNK2 inhibition. If you observe such effects, it is crucial to investigate the possibility of off-target activity.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for accurate interpretation of your results. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits TNK2 phosphorylation without causing known off-target phenotypes like polyploidy.
-
Employ a Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This can help differentiate between on-target effects and those caused by the chemical scaffold itself.
-
Perform Rescue Experiments: To confirm that the observed phenotype is due to TNK2 inhibition, you can perform a rescue experiment. This involves expressing a drug-resistant mutant of TNK2 in your cells. If the phenotype is reversed upon expression of the resistant mutant in the presence of this compound, it is likely an on-target effect.
-
Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to TNK2 in your cellular model at the concentrations you are using.
Q4: What is a kinase selectivity profile and is one available for this compound?
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and a key off-target.
| Target | Mutant/Condition | IC50 (nM) | Notes |
| TNK2 | D163E | 16 | Potent on-target activity against this oncogenic mutant.[1] |
| TNK2 | R806Q | 77 | Potent on-target activity against this oncogenic mutant.[1] |
| Aurora B Kinase | Not specified | >1000* | Inhibition of Aurora B is observed at higher concentrations, leading to cytokinesis defects. |
*Note: A specific IC50 value for this compound against Aurora B is not consistently reported in the public domain. However, phenotypic changes consistent with Aurora B inhibition are observed at concentrations significantly higher than those required for potent TNK2 inhibition. For comparison, dedicated Aurora B inhibitors typically have IC50 values in the low nanomolar range.[3][4][5][6]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TNK2 Target Engagement
This protocol provides a framework for confirming the binding of this compound to TNK2 in intact cells.
Objective: To determine if this compound stabilizes TNK2 against thermal denaturation, indicating target engagement.
Materials:
-
Cells expressing endogenous or overexpressed TNK2
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against TNK2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Thermal cycler
-
Western blot equipment
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Lysis: Immediately after heating, lyse the cells by adding lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TNK2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for TNK2 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Rescue Experiment with a Drug-Resistant TNK2 Mutant
This protocol describes a method to differentiate on-target from off-target effects of this compound.
Objective: To determine if the observed cellular phenotype is specifically due to the inhibition of TNK2.
Materials:
-
Parental cell line
-
Cell line stably expressing a drug-resistant TNK2 mutant (e.g., a gatekeeper mutant)
-
This compound
-
Assay reagents to measure the phenotype of interest (e.g., cell viability assay, immunofluorescence for morphological changes)
Procedure:
-
Cell Seeding: Seed the parental cells and the cells expressing the resistant TNK2 mutant at the same density.
-
Treatment: Treat both cell lines with a dose range of this compound.
-
Phenotypic Analysis: After a suitable incubation period, assess the phenotype of interest in both cell lines.
-
Data Analysis: Compare the dose-response curves for the parental and resistant cell lines. If the resistant cell line shows a rightward shift in the dose-response curve (i.e., it is less sensitive to this compound), it suggests that the phenotype is on-target. If both cell lines respond similarly to the compound, the effect is likely off-target.
Visualizations
Caption: TNK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: XMD16-5 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the TNK2 inhibitor, XMD16-5. This guide addresses specific issues that may arise during experiments, with a focus on unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1). It functions by blocking the kinase activity of TNK2, which is involved in various cellular processes including cell growth, migration, and differentiation.[1] In cancer cells with specific activating mutations in TNK2 (e.g., D163E and R806Q), this compound can effectively inhibit proliferation.[2][3]
Q2: I'm observing a high percentage of large, multinucleated cells after this compound treatment. Is this an expected outcome?
This is a known off-target effect of this compound, particularly at higher concentrations. This compound can inhibit Aurora B kinase, a key regulator of cytokinesis. Inhibition of Aurora B leads to a failure of cell division after mitosis, resulting in polyploidy (cells with more than the normal number of chromosome sets) and a multinucleated phenotype.[4][5][6][7] This is a critical "unexpected result" to be aware of when interpreting experimental data.
Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?
Batch-to-batch variability with small molecule inhibitors can arise from several factors:
-
Purity and Impurity Profile: Minor differences in the synthesis and purification processes between batches can lead to variations in purity and the presence of impurities that may have biological activity.[8]
-
Solubility and Physical Form: The compound may exist in different physical forms (polymorphs) with varying solubility. Incomplete solubilization can lead to a lower effective concentration in your experiment.
-
Storage and Handling: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the compound.
To mitigate this, it is recommended to purchase from a reputable supplier, obtain a certificate of analysis for each batch, and adhere to proper storage and handling protocols.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[9] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[2][9] When preparing working solutions, ensure the use of anhydrous DMSO as moisture can reduce solubility.[9]
Q5: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will depend on the cell line and the specific biological question. For inhibiting TNK2 mutants, IC50 values are in the nanomolar range (e.g., 16 nM for D163E and 77 nM for R806Q mutations).[2][3] However, to avoid significant off-target effects on Aurora B kinase, it is advisable to perform a dose-response experiment to determine the lowest effective concentration for TNK2 inhibition in your specific cell model.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target TNK2 and a selection of other kinases to illustrate its selectivity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Kinase Target | IC50 (nM) | Notes |
| TNK2 (D163E mutant) | 16 | Potent on-target activity |
| TNK2 (R806Q mutant) | 77 | Potent on-target activity |
| Aurora B | >1000 (at low concentrations) | Off-target inhibition observed at higher concentrations, leading to polyploidy. |
Note: Comprehensive kinase selectivity panel data for this compound is not widely available in the public domain. The value for Aurora B is an approximation based on qualitative descriptions of off-target effects occurring at higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Size and Nuclear Content (Polyploidy)
Symptoms:
-
Microscopic observation of enlarged, often flattened cells.
-
Flow cytometry analysis of DNA content shows peaks at 4N, 8N, and even higher ploidy.
-
Presence of multinucleated cells.
Potential Cause:
-
Off-target inhibition of Aurora B kinase by this compound, leading to cytokinesis failure.[4][5][6][7]
Troubleshooting Steps:
-
Confirm with a Positive Control: Use a known Aurora B inhibitor (e.g., ZM447439) to confirm that the observed phenotype is consistent with Aurora B inhibition.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and analyze both the inhibition of TNK2 signaling and the induction of polyploidy. This will help identify a concentration window where on-target effects are maximized and off-target effects are minimized.
-
Time-Course Experiment: Analyze the kinetics of polyploidy induction. This can help distinguish between a primary effect of the drug and a secondary consequence of long-term treatment.
-
Cell Cycle Analysis: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle and with different DNA content. This will provide quantitative data on the extent of polyploidy.
Issue 2: Inconsistent or No Inhibition of Downstream TNK2 Signaling
Symptoms:
-
Western blot analysis shows no decrease in the phosphorylation of known TNK2 substrates.
-
No observable effect on cell migration or other TNK2-mediated phenotypes.
Potential Causes:
-
Compound Instability/Degradation: The this compound stock solution may have degraded due to improper storage.
-
Incorrect Concentration: Errors in calculating dilutions or a degraded stock solution can lead to a sub-optimal final concentration.
-
Cell Line Resistance: The cell line used may not have an activating TNK2 mutation or may have redundant signaling pathways that compensate for TNK2 inhibition.
-
Low TNK2 Expression: The cell line may not express sufficient levels of TNK2 for a robust signaling readout.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new aliquot of powder.
-
Verify Stock Concentration: If possible, verify the concentration of the stock solution using a spectrophotometer.
-
Use a Positive Control Cell Line: Use a cell line known to be sensitive to this compound (e.g., a line with a TNK2 D163E or R806Q mutation) to validate the activity of your compound.
-
Confirm Target Expression: Verify the expression of TNK2 in your cell line by Western blot or qPCR.
-
Assess Downstream Target Phosphorylation: Use a well-validated antibody against a known phosphorylated substrate of TNK2 to assess target engagement.
Experimental Protocols
Protocol 1: Cell Cycle Analysis for Polyploidy Detection
This protocol describes how to prepare and analyze cells treated with this compound for changes in DNA content using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel corresponding to PI.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, G2/M phases, and with >4N DNA content (polyploid).
-
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the procedure for detecting apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or a non-enzymatic cell dissociation solution to minimize membrane damage.
-
Combine the cell populations in a 15 mL conical tube.
-
-
Staining:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings for FITC and PI.
-
Analyze the dot plot to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualization
Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: Aurora B kinase signaling in mitosis and its off-target inhibition by high concentrations of this compound.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. biorxiv.org [biorxiv.org]
- 7. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. string-db.org [string-db.org]
Technical Support Center: Improving Reproducibility of XMD16-5 Assays
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving the TNK2 inhibitor, XMD16-5. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases (RTKs), playing a crucial role in cell survival, growth, and proliferation.[3] this compound exerts its effect by inhibiting the kinase activity of TNK2, thereby blocking downstream signaling pathways.
Q2: What are the known cellular targets of this compound?
A2: The primary target of this compound is TNK2. It has been shown to be a potent inhibitor of both wild-type and certain mutant forms of TNK2.[1][4] However, at higher concentrations, this compound has been reported to have off-target effects, including the inhibition of Aurora B kinase, which can lead to defects in cytokinesis and the formation of polyploid cells.[5]
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For storage, it is recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: What is the expected potency (IC50) of this compound?
A4: The IC50 of this compound is highly dependent on the experimental system, including the specific TNK2 mutation being targeted and the cell line used. For instance, in biochemical assays, this compound has shown IC50 values as low as 16 nM and 77 nM for the D163E and R806Q mutations of TNK2, respectively.[4] In cell-based assays, the IC50 can be in the sub-micromolar to low micromolar range.[1][2]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Q: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common issue in kinase inhibitor assays and can stem from several factors. Here's a breakdown of potential causes and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Cell Line Health and Passage Number | Cell lines can change their characteristics over time with increasing passages, affecting their response to inhibitors. | Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase during the experiment. |
| Inconsistent Cell Seeding Density | The number of cells per well can significantly impact the apparent potency of a compound. | Use a cell counter to ensure consistent cell seeding density across all wells and experiments. Optimize the seeding density for your specific cell line and assay duration. |
| Compound Solubility and Stability | This compound is hydrophobic and can precipitate in aqueous media, especially at high concentrations, leading to inaccurate dosing. | Always prepare fresh dilutions from a DMSO stock. Ensure the final DMSO concentration is consistent and low (ideally ≤0.1%). Pre-warm media before adding the compound and mix gently but thoroughly. Visually inspect for any signs of precipitation. |
| Variability in Assay Reagents | Differences in serum batches, media formulations, or assay reagents can introduce variability. | Use the same batch of serum and other critical reagents for a set of comparative experiments. Qualify new batches of reagents before use in critical studies. |
| Assay Incubation Time | The duration of drug exposure can affect the observed IC50 value. | Keep the incubation time consistent across all experiments. Optimize the incubation time based on the cell doubling time and the specific biological question. |
Issue 2: Low or No Inhibitory Effect
Q: this compound is not showing the expected inhibitory effect in my assay. What should I check?
A: If this compound appears inactive, consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. | Use freshly prepared aliquots of the this compound stock solution stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | The chosen cell line may not have an active TNK2 signaling pathway, or the specific TNK2 mutation may not be sensitive to this compound. | Confirm TNK2 expression and activity in your cell line of choice. If possible, use a cell line known to be sensitive to TNK2 inhibition. |
| Suboptimal Assay Protocol | Insufficient incubation time or incorrect assay readout can mask the inhibitory effect. | Ensure the assay endpoint is appropriate for the expected biological effect (e.g., for apoptosis, a longer incubation may be needed than for signaling inhibition). Validate your assay with a known TNK2 inhibitor as a positive control. |
| Off-Target Effects Dominating | In some cellular contexts, other signaling pathways may compensate for TNK2 inhibition, masking the effect of this compound. | Use a more direct measure of TNK2 activity, such as western blotting for phosphorylated TNK2 or its downstream targets. |
Issue 3: Difficulty in Detecting Phospho-TNK2 by Western Blot
Q: I'm having trouble detecting a decrease in TNK2 phosphorylation after this compound treatment. How can I improve my western blot results?
A: Detecting changes in protein phosphorylation can be challenging. Here are some key considerations:
| Potential Cause | Explanation | Recommended Solution |
| Dephosphorylation During Sample Prep | Phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein. | Work quickly and keep samples on ice at all times. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors.[6][7] |
| Low Abundance of Phospho-TNK2 | The phosphorylated form of a protein is often a small fraction of the total protein. | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for TNK2 before western blotting. |
| Incorrect Blocking Agent | Milk contains phosphoproteins (caseins) that can interfere with phospho-specific antibodies, leading to high background. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk.[7] |
| Suboptimal Antibody Performance | The primary antibody may not be specific or sensitive enough. | Validate your phospho-specific antibody by treating a lysate sample with a phosphatase (e.g., lambda phosphatase) to ensure the signal is specific to the phosphorylated form.[7] Optimize the primary antibody concentration and consider an overnight incubation at 4°C. |
| Normalization Issues | Changes in total protein levels can be misinterpreted as changes in phosphorylation. | Always probe for total TNK2 on the same membrane after stripping or on a parallel blot to normalize the phospho-signal to the total protein level. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | IC50 | Cell Line | Notes | Reference |
| Biochemical Assay | TNK2 (D163E mutant) | 16 nM | - | Measures direct inhibition of kinase activity. | [4] |
| Biochemical Assay | TNK2 (R806Q mutant) | 77 nM | - | Measures direct inhibition of kinase activity. | [4] |
| Cell-Based Assay | ACK1 (TNK2) | < 2 µM | Human cancer cell lines | Measures inhibition of ACK1 in a cellular context. | [1][2] |
| Biochemical Assay | ACK1 (TNK2) | 56 nM | - | 33P HotSpot assay for in vitro kinase inhibition. | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT/XTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known TNK2 activity)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT/XTT Assay:
-
Follow the manufacturer's instructions for the chosen viability assay kit.[8] This typically involves adding the reagent to each well and incubating for a specific period.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-TNK2
This protocol details the steps to detect changes in TNK2 phosphorylation upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][9]
-
Incubate the membrane with the primary anti-phospho-TNK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TNK2.
-
Visualizations
Caption: TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound cellular assays.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rrc.nbrp.jp [rrc.nbrp.jp]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
dealing with solvent effects of XMD16-5 carrier
Welcome to the technical support center for the TNK2 inhibitor, XMD16-5. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1). TNK2/ACK1 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 signaling has been implicated in the progression of several types of cancer, making it a key therapeutic target.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the ATP-binding site of the TNK2 kinase domain. This competitive inhibition prevents the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins. By blocking this phosphorylation event, this compound effectively deactivates downstream signaling cascades that are often hyperactivated in cancer, such as the PI3K/AKT and MAPK/ERK pathways.[1] This disruption of aberrant signaling can lead to reduced cell proliferation, induction of apoptosis, and inhibition of metastasis in cancer cells.[1]
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q4: In which solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS). For detailed solubility data, please refer to the data tables below.
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (~240.11 mM) | May require sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2] |
| DMF | 33 mg/mL | |
| DMSO:PBS (pH 7.2) (1:7) | 0.125 mg/mL |
In Vivo Formulations
| Formulation | Composition | Achieved Concentration |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.00 mM) |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.00 mM) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | Solvent Effects: DMSO, a common solvent for this compound, can have direct effects on cells. At concentrations above 1%, DMSO can be cytotoxic to some cell lines.[4] Even at lower concentrations, it can alter cell signaling pathways, potentially affecting the expression and activation of proteins like EGFR, MEK, ERK, and AKT.[5][6][7] | - Always include a vehicle control (the same concentration of solvent used to dissolve this compound) in your experiments. - Keep the final solvent concentration in your cell culture medium as low as possible (ideally ≤ 0.5%).[4] - If you suspect solvent interference, consider testing a different solvent or formulation if your experimental system allows. |
| Precipitation of this compound in stock solution or culture medium | Poor Solubility: this compound has limited aqueous solubility. Adding a concentrated stock solution directly to aqueous media can cause it to precipitate. Improper Storage: Repeated freeze-thaw cycles can lead to compound degradation and precipitation. | - When preparing working solutions, dilute the stock solution in your final culture medium gradually, with gentle mixing. - If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[2] - Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| No or low inhibitory effect observed | Incorrect Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. Inactive Compound: Improper storage or handling may have led to the degradation of this compound. Low Target Expression: The cell line being used may not express sufficient levels of TNK2 for an inhibitory effect to be observed. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. - Ensure that this compound has been stored correctly and that stock solutions are not expired. - Confirm the expression of TNK2 in your cell line by Western blot or qPCR. |
| High background in Western blot for phosphorylated TNK2 | Antibody Specificity: The phospho-specific antibody may have off-target binding. Inadequate Blocking: Non-specific binding of the primary or secondary antibody to the membrane. | - Include appropriate controls, such as cells treated with a phosphatase, to confirm the specificity of the phospho-antibody.[8] - Optimize your blocking conditions (e.g., blocking buffer composition, incubation time). |
Experimental Protocols
Protocol 1: Western Blot Analysis of TNK2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on TNK2 autophosphorylation in a cell-based assay.
Materials:
-
HER2-positive cell line (e.g., SKBR3, BT474)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
6-well culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TNK2 (specific to an autophosphorylation site), anti-total-TNK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Prepare fresh dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 200 nM). Include a vehicle control (DMSO only). Replace the medium in the wells with the treatment medium and incubate for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total TNK2.
Protocol 2: Transwell Cell Migration Assay
This protocol can be used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., medium with 10% FBS)
-
Migration buffer (e.g., serum-free medium)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in migration buffer at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup:
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Prepare cell suspensions with different concentrations of this compound (including a vehicle control).
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
-
Quantification:
-
Gently wash the insert to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Visualizations
Caption: Simplified TNK2 (ACK1) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in vitro and in vivo.
Caption: A logical troubleshooting workflow for experiments involving this compound.
References
- 1. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
XMD16-5 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and handling of XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2/ACK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1).[1] It functions by binding to the ATP-binding site of TNK2, preventing the transfer of phosphate groups to its substrates.[2] This inhibition blocks downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are often hyperactivated in cancer, thereby inducing apoptosis and reducing cell proliferation.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For solid (powder) form, storage at -20°C for up to 3 years is recommended.[1][3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or -20°C for up to one year to prevent degradation.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[3] For a 10 mM stock solution, dissolve 4.165 mg of this compound (Molecular Weight: 416.48 g/mol ) in 1 mL of DMSO. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the media and the presence of serum. Serum proteins can bind to small molecules, which may reduce their effective concentration. It is advisable to perform a stability study by incubating this compound in the specific cell culture media for the duration of the experiment and analyzing its concentration over time using methods like HPLC or LC-MS/MS. A decline in biological activity over time may suggest instability.
Degradation and Stability
Currently, specific studies detailing the forced degradation pathways of this compound through hydrolysis, oxidation, or photolysis are not publicly available. Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic chemical stability of a compound.[4][5] Such studies typically involve exposing the drug substance to stress conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, heat, and light.[5]
While specific degradation products for this compound have not been documented in the literature, the general principles of chemical stability suggest that the molecule's functional groups could be susceptible to these conditions. Researchers should be aware that prolonged exposure to harsh environmental conditions may lead to a loss of compound integrity and biological activity.
Summary of this compound Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep tightly sealed in a dry environment.[1][3] |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Recommended for long-term storage of stock solutions.[1] |
| -20°C | Up to 1 year | Suitable for shorter-term storage of stock solutions.[1][3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against its target kinase.
-
Assay Components:
-
Recombinant TNK2 enzyme
-
Kinase buffer (specific composition may vary)
-
ATP at a concentration equal to the ATP Km of TNK2
-
Substrate peptide
-
This compound serially diluted in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing the TNK2 enzyme, substrate, and kinase buffer.
-
Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 1 µM).[1]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for Viability
This protocol describes a method to evaluate the effect of this compound on the viability of cancer cell lines.
-
Cell Culture:
-
Culture cells (e.g., Ba/F3 cells expressing oncogenic TNK2 mutants) in appropriate media and conditions.[6]
-
-
Treatment:
-
Seed cells in 96-well plates at a predetermined density.
-
After allowing the cells to attach, treat them with a serial dilution of this compound. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as an MTS-based assay.[1]
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of this compound
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation | Confirm proper storage of the compound. Prepare fresh stock solutions. Consider performing a stability test of the inhibitor in your specific cell culture media. |
| Precipitation in Media | Due to its hydrophobic nature, this compound can precipitate when a concentrated DMSO stock is added to aqueous media.[7][8] To mitigate this, warm the media to 37°C before adding the inhibitor, add the stock solution dropwise while mixing, and consider a stepwise dilution into a smaller volume of serum-containing media first.[8][9] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. IC50 values can vary between cell types. |
| Cell Line Insensitivity | Ensure that your cell line expresses active TNK2 and that the pathway is relevant to the measured phenotype. |
Issue 2: High Cellular Toxicity at Expected Effective Concentrations
| Possible Cause | Recommended Solution |
| Off-Target Effects | At higher concentrations, this compound has been shown to inhibit Aurora B kinase, leading to mitotic failure and the formation of polyploid cells.[10] This is an off-target effect. Use the lowest effective concentration that inhibits TNK2 without significantly affecting cell division. Consider using TNK2 knockdown (e.g., via siRNA) as a control to confirm that the observed phenotype is due to on-target inhibition.[10] |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control with the same final DMSO concentration.[9] |
Visualizations
Signaling Pathway of TNK2/ACK1
Caption: The TNK2/ACK1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: A stepwise workflow for assessing cell viability after this compound treatment.
Troubleshooting Logic for Precipitation Issues
Caption: A logical guide for troubleshooting precipitation of this compound in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
variability in XMD16-5 potency across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using XMD16-5. Our goal is to help you understand and address variability in potency across different cell lines and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell proliferation, survival, and migration.[3][4] Dysregulation of TNK2 has been implicated in several types of cancer.[3][4]
Q2: I am observing variability in the IC50 value of this compound in my cell lines. What are the potential reasons?
Variability in the potency of this compound across different cell lines is expected and can be attributed to several factors:
-
TNK2 Expression Levels: The abundance of the TNK2 protein can vary significantly between cell lines. Cells with higher levels of TNK2 may require higher concentrations of this compound to achieve a similar level of inhibition.
-
TNK2 Mutations: The presence of specific mutations in the TNK2 gene can alter the binding affinity of this compound. For example, this compound has been shown to be highly potent against TNK2 with D163E and R806Q mutations.[1][2]
-
Activation State of the TNK2 Pathway: The basal level of activation of the TNK2 signaling pathway can differ among cell lines. Cells with a highly active TNK2 pathway may be more sensitive to inhibition.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to different cellular outcomes. For instance, it has been reported to inhibit Aurora B kinase at higher concentrations, which can result in cytokinesis failure.[5]
-
Cellular Context and Genetic Background: The overall genetic and signaling landscape of a cell line can influence its response to a specific inhibitor. The presence of mutations in downstream or parallel signaling pathways can impact the observed potency.
Q3: I suspect this compound might be affecting the ERK5 pathway in my cells. Is this compound a known ERK5 inhibitor?
Currently, there is no direct published evidence to suggest that this compound is a potent and selective inhibitor of ERK5. This compound's primary characterized target is TNK2.[1][2] However, it is possible that in certain cellular contexts, this compound could have off-target effects on other kinases, including potentially ERK5, especially at higher concentrations.
If you hypothesize that this compound is affecting the ERK5 pathway in your experiments, we recommend performing specific experiments to validate this. You can use the Western Blot protocol provided below to check the phosphorylation status of ERK5 in response to this compound treatment. Additionally, an in vitro kinase assay can directly test the inhibitory effect of this compound on purified ERK5 enzyme.
Data Presentation
The following table summarizes the reported biochemical IC50 values for this compound against specific TNK2 mutations. A comprehensive screen of this compound across a wide panel of cancer cell lines is not publicly available at this time.
| Target | Mutation | IC50 (nM) |
| TNK2 | D163E | 16 |
| TNK2 | R806Q | 77 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Mandatory Visualization
Signaling Pathway Diagram
References
Technical Support Center: Optimizing Western Blot for p-TNK2 after XMD16-5 Treatment
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing the Western blot detection of phosphorylated Tyrosine Kinase Non-receptor 2 (p-TNK2) following treatment with the inhibitor XMD16-5.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of p-TNK2 after this compound treatment.
dot
Caption: Troubleshooting workflow for p-TNK2 Western blotting.
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-TNK2 Signal | Successful Inhibition by this compound: The inhibitor is effectively preventing TNK2 autophosphorylation. | - Probe the same membrane for total TNK2 to confirm protein presence and equal loading.[1][2] - Include a positive control (e.g., lysate from untreated or stimulated cells) to ensure the detection system is working.[3] |
| Sample Dephosphorylation: Endogenous phosphatases in the lysate have removed the phosphate groups. | - Add phosphatase inhibitors to your lysis buffer and always keep samples on ice or at 4°C.[1][2][3] - Prepare fresh lysates for each experiment.[3] | |
| Low Abundance of p-TNK2: The amount of phosphorylated TNK2 in the sample is below the detection limit. | - Increase the amount of protein loaded onto the gel (up to 50-100 µg of lysate).[2] - Concentrate the target protein using immunoprecipitation (IP) for p-TNK2 before running the Western blot.[1][4] - Use a more sensitive chemiluminescent substrate.[1][2] | |
| Inefficient Protein Transfer: The protein has not transferred effectively from the gel to the membrane. | - Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] - Optimize transfer time and voltage, especially for high molecular weight proteins like TNK2 (~140 kDa).[6] | |
| Suboptimal Antibody Concentrations: The primary or secondary antibody dilutions are not optimal. | - Titrate the primary and secondary antibodies to find the optimal concentration.[7] - Incubate the primary antibody overnight at 4°C to increase signal.[8][9] | |
| High Background | Inadequate Blocking: The blocking buffer is not effectively preventing non-specific antibody binding. | - Use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains casein which can be phosphorylated and cross-react with phospho-specific antibodies.[3] - Increase the blocking time to 1-2 hours at room temperature.[10] |
| Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically. | - Reduce the concentration of the primary and/or secondary antibody.[8] | |
| Insufficient Washing: Unbound antibodies are not being washed away effectively. | - Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each) with TBST.[8][11] | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other phosphorylated proteins. | - Ensure the p-TNK2 antibody has been validated for specificity. - If issues persist, consider testing a different p-TNK2 antibody from another vendor. |
| Sample Degradation: Proteases have degraded the protein, leading to smaller, non-specific bands. | - Always add a protease inhibitor cocktail to your lysis buffer.[2][6] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a p-TNK2 signal after treating with this compound?
A1: This is the expected outcome if the drug is effective. This compound is a potent TNK2 inhibitor that works by binding to the ATP-binding site of the kinase, preventing autophosphorylation.[12][13] To confirm this, you should always run a parallel blot for total TNK2. A strong total TNK2 signal with a weak or absent p-TNK2 signal in your treated sample, compared to a visible p-TNK2 signal in your untreated control, indicates successful inhibition.
Q2: What is the mechanism of TNK2 and how does this compound affect its signaling?
A2: TNK2, also known as ACK1, is a non-receptor tyrosine kinase that plays a role in cell signaling pathways related to cell growth, survival, and migration.[14][15][16] It can be activated by receptor tyrosine kinases (RTKs) and then goes on to phosphorylate downstream targets, including AKT.[16][17] this compound inhibits TNK2 activity, thereby blocking these downstream signaling events.
dot
Caption: Inhibition of TNK2 signaling by this compound.
Q3: What are the recommended concentrations and incubation times for antibodies?
A3: These are highly dependent on the specific antibody and should be optimized for your experimental conditions. Below is a table of general starting recommendations.
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:500 - 1:2000 in 5% BSA in TBST |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C |
| Secondary Antibody Dilution | 1:2000 - 1:10000 in 5% non-fat milk in TBST |
| Secondary Antibody Incubation | 1 hour at room temperature |
Q4: Should I use milk or BSA as a blocking agent for p-TNK2?
A4: For phosphorylated proteins, BSA is the recommended blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the phospho-specific antibody.
Q5: Are there any off-target effects of this compound that could affect my Western blot results?
A5: At higher concentrations, this compound has been shown to inhibit Aurora B kinase, which can lead to mitotic failure and polyploidization.[18] While this is unlikely to directly interfere with the p-TNK2 band, it's a crucial consideration for interpreting downstream cellular effects and for designing experiments with appropriate concentration controls. The IC50 values for this compound against TNK2 are in the nanomolar range (e.g., 16 nM for D163E mutation).[13] It is advisable to use the lowest effective concentration to maintain specificity.
Experimental Protocols
Detailed Western Blot Protocol for p-TNK2
This protocol provides a starting point for detecting p-TNK2. Optimization may be required.
dot
Caption: Standard Western blot experimental workflow.
1. Sample Preparation
-
Treat cells with the desired concentrations of this compound for the specified time. Include an untreated (DMSO) control.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][6]
-
Scrape cells, transfer to a microcentrifuge tube, and keep on ice for 15-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 30-50 µg), and boil at 95-100°C for 5 minutes.[9][19]
2. SDS-PAGE and Protein Transfer
-
Load samples onto an appropriate percentage SDS-PAGE gel (a 6-8% gel is suitable for a ~140 kDa protein like TNK2).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane. For a large protein like TNK2, a wet transfer overnight at 4°C or a high-current semi-dry transfer may be necessary for optimal efficiency.[20][21]
3. Immunodetection
-
After transfer, briefly wash the membrane in TBST. You may stain with Ponceau S at this stage to visualize total protein and confirm transfer efficiency.[22]
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[19]
-
Incubate the membrane with the primary antibody against p-TNK2, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% non-fat dry milk in TBST, for 1 hour at room temperature.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions and capture the signal using an imaging system.[8]
4. Stripping and Reprobing for Total TNK2
-
After imaging for p-TNK2, the membrane can be stripped using a mild stripping buffer and then re-probed for total TNK2 to serve as a loading control.[2] This confirms that any decrease in p-TNK2 signal is due to inhibition and not differences in protein loading.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ptglab.com [ptglab.com]
- 20. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Inhibitory Effect of XMD16-5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Tyrosine Kinase Non-receptor 2 (TNK2/ACK1) inhibitor, XMD16-5, with alternative compounds. This document outlines supporting experimental data and detailed protocols to validate its inhibitory effects.
This compound is a potent small molecule inhibitor of TNK2, a non-receptor tyrosine kinase implicated in various cancers through its role in integrating signals from multiple receptor tyrosine kinases (RTKs) like EGFR and HER2. Dysregulation of the TNK2 signaling pathway, which influences key cellular processes such as proliferation and survival via downstream effectors like AKT and the Androgen Receptor (AR), has made it a compelling target for therapeutic intervention. This guide will delve into the specifics of this compound's inhibitory action and compare it with other known TNK2 inhibitors.
Comparative Inhibitory Activity of TNK2 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative TNK2 inhibitors against the TNK2 kinase and in various cancer cell lines.
| Inhibitor | Target(s) | IC50 (TNK2/ACK1) | Cell Line Examples & IC50/Activity | Off-Target Inhibition |
| This compound | TNK2 | 16 nM (D163E mutant), 77 nM (R806Q mutant)[1] | - | Aurora B (at higher concentrations)[2][3] |
| (R)-9bMS | TNK2/ACK1 | 48 nM[4], 56 nM[5][6] | LNCaP (prostate cancer): < 2 µM[7] | JAK2 (6 nM), Tyk2 (5 nM)[4][8] |
| AIM-100 | TNK2/ACK1 | 24 nM[9] | LNCaP (prostate cancer): ~7 µM[7] | Selective over ABL1, BTK, Lck, LYN[9] |
| Bosutinib | Src/Abl, TNK2 | 2.7 nM[7] | - | Broad-spectrum kinase inhibitor[10] |
| Dasatinib | Src/Abl, TNK2 | 6 nM[7] | HCT 116 (colon): 0.14 µM, MCF7 (breast): 0.67 µM, H460 (lung): 9.0 µM[11] | Broad-spectrum kinase inhibitor[10] |
Experimental Protocols
To aid in the validation of these inhibitors, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant TNK2 enzyme
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (this compound and alternatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular TNK2 Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of TNK2 within a cellular context, a key indicator of its target engagement.
Materials:
-
Cancer cell line expressing TNK2 (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-TNK2 (Tyr284) and anti-total-TNK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-TNK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-TNK2 antibody to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: TNK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating TNK2 Inhibitor Efficacy.
References
- 1. WikiGenes - TNK2 - tyrosine kinase, non-receptor, 2 [wikigenes.org]
- 2. benchchem.com [benchchem.com]
- 3. ijbs.com [ijbs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
On-Target Efficacy of XMD16-5: A Comparative Analysis for Drug Discovery Professionals
An objective guide to the on-target activity of the TNK2 inhibitor XMD16-5, with direct comparisons to alternative compounds, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the on-target activity of this compound, a potent inhibitor of the non-receptor Tyrosine-protein kinase non-receptor type 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). For researchers and drug development professionals, confirming the specific and potent engagement of a small molecule with its intended target is a critical step in the validation of a potential therapeutic agent. This document objectively compares this compound with other known TNK2 inhibitors, XMD8-87 and AIM-100, presenting key experimental data in easily digestible formats. Furthermore, it supplies detailed methodologies for the core experiments cited, enabling reproducibility and critical evaluation.
Comparative Analysis of TNK2 Inhibitor Potency
The on-target activity of a kinase inhibitor is most directly assessed by its ability to inhibit the enzymatic activity of its target protein. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for this compound and its comparators against wild-type and mutant forms of TNK2.
| Compound | Target | IC50 (nM) |
| This compound | TNK2 (D163E mutant) | 16[1] |
| TNK2 (R806Q mutant) | 77[1] | |
| XMD8-87 | TNK2 (D163E mutant) | 38 |
| TNK2 (R806Q mutant) | 113 | |
| TNK2 (Wild-Type) | 35.4 | |
| AIM-100 | TNK2 (ACK1) | 22[2] |
Kinase Selectivity Profile
While potency against the intended target is crucial, understanding an inhibitor's off-target effects is equally important for predicting potential toxicity and ensuring that observed cellular phenotypes are due to on-target activity. A broad kinase selectivity screen is the gold standard for this assessment. Below is a summary of the known selectivity data for the compared TNK2 inhibitors.
| Compound | Screening Method | Key Off-Targets (IC50/Kd in nM) |
| This compound | Data not publicly available | Not available |
| XMD8-87 | Ambit binding assay (Kd), Invitrogen kinase assay (IC50) | BRK (37/47), FRK (96/264), TNK1 (110/ND), GAK (270/ND), DCAMKL1 (280/ND), CSF1R (330/428), DCAMKL2 (690/3200)[3] |
| AIM-100 | Kinase profiling assay | No significant inhibition of 25 other kinases, including ABL1, BTK, Lck, and LYN[2] |
ND: Not Determined
TNK2 Signaling Pathway and Inhibitor Action
TNK2 is a non-receptor tyrosine kinase that plays a role in various cellular processes by integrating signals from receptor tyrosine kinases (RTKs) like EGFR, leading to the activation of downstream pathways such as the PI3K/AKT pathway.[4][5] TNK2 has also been shown to directly phosphorylate and regulate the activity of other key signaling proteins, including the Androgen Receptor (AR).[1] this compound and its counterparts act by competitively binding to the ATP-binding site of TNK2, thereby preventing the phosphorylation of its downstream substrates.
Experimental Workflow for On-Target Activity Confirmation
The following diagram outlines a typical workflow for confirming the on-target activity of a kinase inhibitor like this compound. This process involves a combination of in vitro biochemical assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and downstream effects in a biological context.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of an inhibitor by measuring the amount of ATP remaining in the reaction after incubation with the kinase.
Materials:
-
Purified recombinant TNK2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution at a concentration near the Km for TNK2
-
This compound and other test compounds serially diluted in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified TNK2 and its peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
Termination and Signal Generation: Add 25 µL of the ATP detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Inhibition of TNK2 Phosphorylation in Cells
This protocol is designed to assess the ability of an inhibitor to block the autophosphorylation of TNK2 in a cellular context, a direct measure of target engagement.
Materials:
-
Cell line expressing TNK2 (e.g., 293T cells overexpressing TNK2)
-
Cell culture medium and supplements
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-TNK2 (specific for an autophosphorylation site) and anti-TNK2 (total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the inhibitor (e.g., from 10 nM to 5 µM) or DMSO as a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-TNK2 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TNK2.
-
Data Analysis: Quantify the band intensities for phospho-TNK2 and total TNK2. The ratio of phospho-TNK2 to total TNK2 is used to determine the extent of inhibition at each inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Head-to-Head Comparison of TNK2 Inhibitors: XMD16-5 and XMD8-87
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1): XMD16-5 and XMD8-87. TNK2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a significant role in cancer cell proliferation, survival, and invasion.[1][2][3] Understanding the nuanced differences in the performance of these inhibitors is crucial for their application in research and potential therapeutic development.
Executive Summary
Both this compound and XMD8-87 are potent inhibitors of TNK2, including clinically relevant mutant forms. However, key distinctions in their potency, selectivity, and off-target profiles have significant implications for their use. This compound demonstrates higher potency against TNK2 mutants but exhibits a significant off-target liability at higher concentrations by inhibiting Aurora B kinase, which can lead to mitotic defects.[4] XMD8-87, while slightly less potent, appears to have a more favorable selectivity profile based on available data.[5] This guide will delve into the supporting experimental data to provide a clear, objective comparison.
Data Presentation
Table 1: Comparative Potency of this compound and XMD8-87 against TNK2 Mutants
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | TNK2 (D163E) | 16 | Ba/F3 | [6] |
| TNK2 (R806Q) | 77 | Ba/F3 | [6] | |
| XMD8-87 | TNK2 (D163E) | 38 | Ba/F3 | [7][8] |
| TNK2 (R806Q) | 113 | Ba/F3 | [7][8] |
Table 2: Selectivity and Off-Target Profile of XMD8-87
Data derived from a DiscoverX KINOMEscan panel.
| Off-Target Kinase | Kd (nM) |
| BRK | 37 |
| TNK1 | 110 |
| GAK | 270 |
| DCAMKL1 | 280 |
| CSF1R | 330 |
| DCAMKL2 | 690 |
| FRK | 96 |
A lower Kd value indicates stronger binding. Data suggests XMD8-87 has excellent overall kinome selectivity.[5]
Signaling Pathway and Experimental Workflow
TNK2/ACK1 Signaling Pathway
TNK2/ACK1 is a non-receptor tyrosine kinase that acts as a central hub for various oncogenic signaling pathways.[2][3] Upon activation by upstream receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR, TNK2 can phosphorylate and activate downstream effectors, most notably AKT, in a PI3K-independent manner.[9] This activation of AKT promotes cell survival and proliferation.[2] Furthermore, TNK2 has been shown to interact with and regulate the activity of hormone receptors, including the Androgen Receptor (AR) and Estrogen Receptor (ER), implicating it in the progression of hormone-dependent cancers like prostate and breast cancer.[2][3]
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. TNK2 Inhibitor (R)-9bMS Causes Polyploidization Through Mitotic Failure by Targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. XMD 8-87 | CAS 1234480-46-6 | XMD8-87 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of XMD16-5 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor XMD16-5 with other relevant inhibitors, focusing on their selectivity profiles. The information presented is supported by available experimental data to aid researchers in selecting the most appropriate tools for their studies of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1).
Executive Summary
This compound is a potent inhibitor of TNK2/ACK1, a non-receptor tyrosine kinase implicated in various cancers. Understanding its selectivity is crucial for interpreting experimental results and predicting potential off-target effects. This guide compares the selectivity of this compound with other TNK2 inhibitors, including XMD8-87, AIM-100, and the structurally related compound (R)-9b. While comprehensive quantitative screening data for this compound is not publicly available in a tabular format, data from related compounds and specific assays provide valuable insights into its selectivity profile.
Kinase Inhibition Profile Comparison
The following tables summarize the available quantitative data for this compound and comparable kinase inhibitors.
Table 1: Potency against TNK2/ACK1
| Compound | Target | IC50 (nM) | Notes |
| This compound | TNK2 (D163E mutation) | 16[1] | Potent activity against a leukemia-associated mutation. |
| TNK2 (R806Q mutation) | 77[1] | ||
| XMD8-87 | TNK2 (D163E mutation) | 38 | |
| TNK2 (R806Q mutation) | 113 | ||
| AIM-100 | TNK2/ACK1 | 22 | Stated to be selective over 25 other kinases. |
| (R)-9b | TNK2/ACK1 | 56[2] | Structurally related to this compound. |
Table 2: Selectivity Profile of (R)-9b (a close analog of this compound)
The following data for (R)-9b provides an indication of the likely selectivity profile of this compound.
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| ACK1 (TNK2) | 99.8% | 56 [2][3] |
| JAK2 | 98.6% | - |
| Tyk2 | 98.9% | - |
| LCK | 87.7% | - |
| FGFR1 | 86.4% | - |
| ALK | 86.0% | - |
| CHK1 | 84.8% | - |
| ROS1 | 84.2% | - |
| ABL1 | 82.8% | - |
| c-Src | - | 438[2] |
Data for percent inhibition from a 33P HotSpot kinase profiling service. IC50 values are from the same study or vendor information.
Table 3: Off-Target Profile of XMD8-87
| Off-Target Kinase | Kd (nM) | IC50 (nM) |
| BRK | 37 | 47 |
| CSF1R | 330 | 428 |
| DCAMKL1 | 280 | - |
| FRK | 96 | 264 |
| GAK | 270 | - |
| TNK1 | 110 | - |
Data from Ambit binding assay (Kd) and Invitrogen kinase assay (IC50).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are descriptions of common kinase inhibition assays.
Biochemical Kinase Inhibition Assays (General)
Biochemical assays are performed to determine the direct inhibitory activity of a compound against a purified kinase. A common method is the 33P-Radiometric Kinase Assay (e.g., 33P HotSpot Assay) :
-
Reaction Setup: The kinase, a specific peptide substrate, and the test compound (at various concentrations) are incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl2 and [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25-30°C).
-
Termination: The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the residual [γ-33P]ATP, typically by spotting the reaction mixture onto a filter membrane which binds the peptide substrate.
-
Detection: The amount of 33P incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the binding affinity of a compound to a large panel of kinases.
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Output: Results can be reported as percent of control (inhibition of binding at a single concentration) or as dissociation constants (Kd) derived from dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
TNK2/ACK1 Signaling Pathway
TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival, proliferation, and migration. Its dysregulation is implicated in several cancers.
Caption: Simplified TNK2/ACK1 signaling pathway and the point of inhibition by this compound.
General Kinase Inhibitor Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
References
XMD16-5: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1). Understanding the cross-reactivity of small molecule inhibitors is crucial for elucidating their mechanism of action and anticipating potential off-target effects. This document summarizes the available quantitative data on this compound's interaction with its primary target and a broader panel of kinases, details the experimental methodologies used for these assessments, and visualizes its selectivity profile.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound against its primary target, TNK2, has been determined through in vitro assays. Furthermore, its broader selectivity has been profiled against a panel of other kinases.
Table 1: Inhibitory Activity of this compound against TNK2
| Target | Mutation | IC50 (nM) |
| TNK2 | D163E | 16[1][2] |
| TNK2 | R806Q | 77[1][2] |
Table 2: Cross-Reactivity Profile of this compound against a Kinase Panel
A selectivity analysis of this compound was performed using the KiNativ platform, which measures the percentage of inhibition of various kinases. The results indicate a high degree of selectivity for TNK2.
| Kinase | Percent Inhibition |
| TNK2 (ACK1) | >90% [3] |
| Other Kinases | (Specific quantitative data for other kinases from a broad panel is not publicly available in the searched literature. The available source indicates high selectivity with a graphical representation suggesting minimal off-target inhibition at the tested concentration.)[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe the protocols used to assess the inhibitory activity and selectivity of this compound.
In Vitro TNK2 Inhibition Assay (Cell-Based)
This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of TNK2 in a cellular context.[1]
Cell Line and Culture:
-
293T cells expressing TNK2 are used.
-
Cells are plated in 6-well plates at a density of 250,000 cells per well 48 hours prior to treatment.
Compound Treatment:
-
This compound is prepared in a dilution series, typically from 10 nM to 5 µM.
-
Cells are treated with 100 µL of the various concentrations of this compound or with DMSO as a vehicle control.
-
The treated cells are incubated for 6 hours at 37°C.
Protein Extraction and Analysis:
-
After incubation, the cell culture media is removed, and 300 µL of lysis buffer is added to each well.
-
The plates are gently shaken for 5 minutes at room temperature to ensure complete cell lysis.
-
Lysates are collected and centrifuged at maximum speed for 10 minutes in a microcentrifuge to pellet cell debris.
-
The cleared lysates are prepared for SDS-PAGE analysis to determine the phosphorylation status of TNK2, often by Western Blotting with phospho-specific antibodies.
Biochemical Kinase Profiling (SelectScreen™ Service)
For broader kinase selectivity screening, services like Thermo Fisher's SelectScreen™ are often employed. These platforms utilize various assay formats to determine IC50 values or percentage inhibition against a large panel of purified kinases.[2] A general protocol for such a service is outlined below.
Assay Principle:
-
These assays are typically performed in a high-throughput format (e.g., 384-well plates).
-
The assays measure the ability of a test compound to inhibit the enzymatic activity of a purified kinase. This can be done through various detection methods, such as:
-
Radiometric Assays (e.g., HotSpot™): Measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate.
-
Fluorescence-Based Assays (e.g., Adapta™ Universal Kinase Assay): Measure the amount of ADP produced in the kinase reaction using a fluorescently labeled antibody.
-
Binding Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay): Measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[4]
-
General Procedure:
-
Compound Preparation: The test compound (this compound) is serially diluted to a range of concentrations.
-
Reaction Mixture: The purified kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Incubation: The test compound is added to the reaction mixture, and the reaction is incubated for a specific time at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of product formed (or tracer displaced) is measured using the appropriate detection method.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. For IC50 determination, the data is plotted as a dose-response curve.
Visualization of this compound Selectivity
The following diagram illustrates the known interactions of this compound, highlighting its high potency against its primary target, TNK2.
Caption: Logical diagram of this compound's kinase selectivity profile.
References
Verifying XMD16-5 Efficacy: A Guide to Secondary Assay Validation
In the landscape of drug discovery, the identification of potent and selective kinase inhibitors is a critical step. XMD16-5 has emerged as a novel and potent inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2), with IC50 values of 16 nM and 77 nM for the D163E and R806Q mutations, respectively[1][2]. TNK2, also known as Activated CDC42 Kinase 1 (ACK1), is implicated in various cancers, making it a compelling therapeutic target[3]. Initial identification of inhibitors like this compound typically occurs through high-throughput primary screening. However, to ensure the validity of these initial "hits" and to eliminate false positives, secondary assays are indispensable. This guide provides a comparative framework for verifying primary screening results of this compound with a robust secondary assay, aimed at researchers, scientists, and drug development professionals.
TNK2 Signaling Pathway Overview
TNK2 is a non-receptor tyrosine kinase that plays a role in cell signaling pathways that govern cell growth, migration, and survival. Its activation can be triggered by various upstream signals, leading to the phosphorylation of downstream substrates and subsequent cellular responses. Understanding this pathway is crucial for designing experiments to validate inhibitors like this compound.
Caption: Simplified TNK2 signaling pathway and the inhibitory action of this compound.
Comparison of Primary and Secondary Assays
The primary screen is designed for high-throughput identification of potential inhibitors from large compound libraries. A common primary assay for kinase inhibitors is a biochemical fluorescence-based assay. For hit confirmation and to understand the compound's effect in a more biologically relevant context, a cell-based secondary assay, such as a Western blot to measure the phosphorylation of a TNK2 substrate, is an excellent choice.
| Feature | Primary Assay: Fluorescence-Based Kinase Assay | Secondary Assay: Cellular Phosphorylation Assay (Western Blot) |
| Principle | Measures the direct inhibition of TNK2 enzymatic activity in a purified system using a fluorogenic substrate. | Detects the phosphorylation level of a specific TNK2 substrate in whole-cell lysates, providing evidence of target engagement in a cellular environment. |
| Format | High-throughput (384- or 1536-well plates). | Lower-throughput, suitable for a smaller number of selected hits. |
| Readout | Fluorescence intensity. | Chemiluminescent or fluorescent signal on a membrane, indicating protein phosphorylation levels. |
| Key Information | In vitro potency (IC50) of the compound against the isolated enzyme. | On-target activity within a cell, confirmation of the mechanism of action. |
| Advantages | Fast, cost-effective for large libraries, highly sensitive. | Provides more biologically relevant data, confirms cell permeability, and target engagement in a native environment. |
| Limitations | Prone to false positives (e.g., compound autofluorescence), lacks cellular context (e.g., permeability, off-target effects). | More time-consuming, less quantitative than biochemical assays, requires specific antibodies. |
Experimental Workflow for Hit Validation
The process of identifying and validating a kinase inhibitor like this compound follows a structured workflow, moving from a broad initial screen to more focused and biologically complex validation assays.
References
Genetic Validation of XMD16-5 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological inhibition of Tyrosine Kinase Non-receptor 2 (TNK2) by XMD16-5 and its analogs with genetic validation methods, including siRNA and shRNA-mediated knockdown. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological processes, this document serves as a comprehensive resource for validating TNK2 as a therapeutic target.
Introduction to this compound and its Target, TNK2
This compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, migration, and survival.[1][2] Dysregulation of TNK2 signaling has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[3] this compound exerts its effect by binding to the ATP-binding site of TNK2, thereby inhibiting its kinase activity and downstream signaling.
Genetic validation methods, such as CRISPR-Cas9-mediated gene knockout and RNA interference (siRNA/shRNA), provide an orthogonal approach to confirm the on-target effects of small molecule inhibitors. By specifically reducing the expression of the target protein, these techniques help to ensure that the observed phenotype is a direct result of target inhibition and not due to off-target effects of the compound.
Comparative Analysis: Pharmacological vs. Genetic Inhibition of TNK2
The following sections present a comparative analysis of the effects of TNK2 inhibition using a pharmacological agent (a close analog of this compound) and genetic knockdown on cancer cell lines.
Data Presentation
Table 1: Comparison of TNK2 Inhibition on Cell Viability and Colony Formation in Triple-Negative Breast Cancer (TNBC) Cells
| Treatment/Intervention | Cell Line | Assay | Result | Reference |
| (R)-9bMS (TNK2 Inhibitor) | SUM159 | Colony Formation | Significant reduction in colony formation | [1] |
| HCC1395 | Colony Formation | Significant reduction in colony formation | [1] | |
| shRNA-mediated TNK2 Knockdown | SUM159 | Colony Formation | Significant reduction in colony formation | [1] |
| HCC1395 | Colony Formation | Significant reduction in colony formation | [1] | |
| HCC1395 | Cell Proliferation | Significant decrease in cell proliferation | [1] |
Table 2: Effect of siRNA-mediated TNK2 Knockdown on Ewing's Sarcoma Cell Viability
| Intervention | Cell Line | Assay | Result | Reference |
| siRNA-1 targeting TNK2 | TC-32 | Cell Viability | Significant reduction in cell viability | [2] |
| TC-71 | Cell Viability | Significant reduction in cell viability | [2] | |
| siRNA-2 targeting TNK2 | TC-32 | Cell Viability | Significant reduction in cell viability | [2] |
| TC-71 | Cell Viability | Significant reduction in cell viability | [2] |
These data demonstrate a strong concordance between the phenotypic effects of a pharmacological TNK2 inhibitor and genetic knockdown of TNK2. In both triple-negative breast cancer and Ewing's sarcoma cell lines, reducing TNK2 activity or expression leads to a significant decrease in cell proliferation and viability. This consistency provides robust evidence for the on-target activity of TNK2 inhibitors like this compound and validates TNK2 as a critical factor for the survival of these cancer cells.
Experimental Protocols
shRNA-Mediated Knockdown of TNK2 in TNBC Cells
This protocol describes the generation of stable cell lines with inducible knockdown of TNK2, as performed in the study by Wu et al., 2017.[1]
1. shRNA Construct Preparation:
-
An shRNA construct targeting the TNK2 sequence (GGCAGUCAGAUCCUGCAUAAG) was cloned into the pLKO-Tet-On-puro plasmid vector.[1]
-
The sequence of the construct was confirmed by Sanger sequencing.
2. Lentiviral Particle Production:
-
HEK293T cells were transfected with the shRNA plasmid along with packaging plasmids psPAX2 and pMD2.G.
-
The conditioned medium containing lentiviral particles was collected after overnight transfection.
3. Cell Line Transduction and Selection:
-
SUM159 and HCC1395 TNBC cells were infected with the collected lentiviral particles.
-
Stably infected cells were selected using puromycin.
4. Induction of shRNA Expression:
-
TNK2 knockdown was induced by treating the stable cell lines with doxycycline (100 ng/ml).[1]
5. Verification of Knockdown:
-
The efficiency of TNK2 knockdown was confirmed by Western blot analysis of TNK2 protein levels.
siRNA-Mediated Knockdown of TNK2 in Ewing's Sarcoma Cells
This protocol provides a general framework for transient knockdown of TNK2 using siRNA, based on the methodology described by Azorsa et al., 2010.[2]
1. Cell Seeding:
-
Ewing's sarcoma cells (e.g., TC-32, TC-71) were seeded in 384-well microtiter plates.
2. siRNA Transfection (Reverse Transfection):
-
siRNA duplexes targeting TNK2 were mixed with a suitable transfection reagent.
-
The siRNA-lipid complexes were added to the wells.
-
Cells were then seeded on top of the complexes.
3. Incubation:
-
Cells were incubated for 96 hours to allow for gene knockdown and assessment of the phenotype.
4. Assessment of Cell Viability:
-
Cell viability was measured using a suitable assay, such as a luminescent cell viability assay that measures ATP content.
5. Verification of Knockdown:
-
Knockdown efficiency can be confirmed by quantitative real-time PCR (qRT-PCR) to measure TNK2 mRNA levels or by Western blot to measure protein levels.
CRISPR/Cas9-Mediated Knockout of TNK2 (General Protocol)
This protocol provides a general workflow for generating TNK2 knockout cell lines using CRISPR-Cas9 technology.
1. gRNA Design and Cloning:
-
Design and clone at least two guide RNAs (gRNAs) targeting an early exon of the TNK2 gene into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Transfection:
-
Transfect the gRNA/Cas9 plasmids into the target cell line using a suitable transfection method (e.g., lipid-based transfection, electroporation).
3. Single-Cell Sorting:
-
48-72 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
4. Clonal Expansion:
-
Expand the single-cell clones into individual cell lines.
5. Screening and Validation of Knockout Clones:
-
Screen the expanded clones for TNK2 knockout by Western blot analysis to confirm the absence of the TNK2 protein.
-
Genomic DNA from potential knockout clones should be sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels) at the target site.
Mandatory Visualizations
References
- 1. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNAi phenotype profiling of kinases identifies potential therapeutic targets in Ewing's sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
XMD16-5: A Comparative Analysis of Efficacy in Diverse Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of XMD16-5, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), across a range of cancer models. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical potential of this compound.
Executive Summary
This compound demonstrates significant promise as a targeted therapeutic, exhibiting potent growth inhibition in cancer cell lines harboring specific TNK2 mutations. This guide summarizes the available preclinical data on this compound's efficacy, provides detailed experimental protocols for its evaluation, and contextualizes its mechanism of action through signaling pathway diagrams. While direct comparative data with a wide range of standard-of-care drugs is still emerging, this guide offers a foundational understanding of this compound's activity in various cancer contexts.
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the available quantitative data on the efficacy of this compound and other relevant inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in a Leukemia Cancer Model
| Cell Line | Cancer Type | Genotype | Compound | IC50 (nM) |
| Ba/F3 | Leukemia | TNK2 (D163E) | This compound | 16 |
| Ba/F3 | Leukemia | TNK2 (R806Q) | This compound | 77 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Efficacy of TNK2 Inhibitors and Standard of Care
| Cancer Type | Cell Line Model (Representative Genotype) | This compound (IC50) | Alternative TNK2 Inhibitors (IC50) | Standard of Care Drugs (IC50/Activity) |
| Leukemia | Ba/F3 (TNK2 mutant) | 16 - 77 nM | Dasatinib, AIM-100 (qualitative mention, no IC50 available) | Varies based on leukemia subtype |
| Triple-Negative Breast Cancer | MDA-MB-231 | Data not available | Data not available | Doxorubicin, Paclitaxel (Standard chemotherapy) |
| Lung Cancer | A549 (KRAS mutant) | Data not available | Data not available | Sotorasib, Adagrasib (for KRAS G12C) |
| Hepatocellular Carcinoma | HepG2 | Data not available | Data not available | Sorafenib, Lenvatinib (Tyrosine Kinase Inhibitors) |
| Colorectal Cancer | HCT-116 (APC mutant) | Data not available | Data not available | 5-Fluorouracil, Oxaliplatin (Chemotherapy) |
| Glioblastoma | U87MG | Data not available | Data not available | Temozolomide (Alkylating agent) |
Note: The table highlights the need for further head-to-head studies to directly compare the efficacy of this compound with other TNK2 inhibitors and current standard-of-care treatments across a broader range of cancer models.
Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
1. Cell Seeding:
- Culture cancer cell lines of interest in appropriate growth medium until they reach 80-90% confluency.
- Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in cell culture medium to achieve a range of desired concentrations.
- Remove the existing medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. Cell Viability Measurement:
- Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance of each well at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with medium only) from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway of TNK2
The following diagram illustrates the central role of TNK2 in intracellular signaling cascades relevant to cancer.
Experimental Workflow for In Vitro Efficacy Assessment
The diagram below outlines a typical workflow for evaluating the in vitro efficacy of a compound like this compound.
Conclusion
This compound demonstrates potent and selective inhibition of TNK2, particularly in cancer models with specific TNK2 mutations. The provided data and protocols offer a framework for further investigation into its therapeutic potential. Future studies should focus on expanding the efficacy profiling of this compound across a wider array of cancer types and conducting direct comparative studies against current standard-of-care treatments to better define its clinical promise.
XMD16-5: A Comparative Analysis of IC50 Values for the TNK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of XMD16-5, a potent inhibitor of the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). The data presented is compiled from various studies to offer a comparative perspective against other known TNK2 inhibitors. Detailed experimental methodologies for key assays are also provided to support the interpretation of these values.
Comparative IC50 Values of TNK2/ACK1 Inhibitors
The inhibitory potency of this compound and other relevant compounds against TNK2/ACK1 is summarized in the table below. It is important to note that direct comparisons of IC50 values should be made with caution, as variations in assay formats, enzyme sources, substrate concentrations, and cell lines can influence the results.
| Inhibitor | Target | IC50 (nM) | Assay Type | Notes |
| This compound | TNK2 (D163E mutant) | 16 | Cellular Assay | Inhibition of cell growth. |
| This compound | TNK2 (R806Q mutant) | 77 | Cellular Assay | Inhibition of cell growth. |
| AIM-100 | ACK1 | 21 | In vitro Kinase Assay | |
| (R)-9b | ACK1 | 56 | 33P HotSpot Assay (In vitro) | A novel, potent ACK1 inhibitor. |
| (S)-9b | ACK1 | 82 | 33P HotSpot Assay (In vitro) | Enantiomer of (R)-9b. |
| Dasatinib | ACK1 | <5 | Cellular Assay | Inhibition of ACK1 autophosphorylation in LNCaP cells. |
| Bosutinib | ACK1 | - | Cellular Assay | Inhibits ACK1-dependent migration and invasion. |
TNK2/ACK1 Signaling Pathway
TNK2/ACK1 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, survival, and migration. Its dysregulation is implicated in the progression of several cancers. The following diagram illustrates a simplified signaling pathway involving TNK2/ACK1.
Experimental Protocols
The determination of IC50 values is critical for assessing the potency of kinase inhibitors. Below are detailed methodologies for common assays cited in the comparison.
In Vitro Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibition of the kinase's enzymatic activity.
1. Reagents and Materials:
-
Recombinant human TNK2/ACK1 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
-
[γ-³³P]ATP.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
96-well filter plates.
-
Phosphoric acid (75 mM).
-
Scintillation counter.
2. Procedure:
-
Prepare the kinase reaction mixture in the kinase buffer containing the TNK2 enzyme and substrate.
-
Add serially diluted test compounds to the wells of the 96-well plate. A vehicle control (DMSO) is included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto the filter plates.
-
Wash the filter plates extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Viability Assay (MTS Assay)
This assay determines the effect of an inhibitor on the metabolic activity of living cells, which is an indirect measure of cell proliferation and viability.
1. Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., LNCaP for AR-positive prostate cancer).
-
Complete cell culture medium.
-
Test compounds (e.g., this compound) serially diluted in culture medium.
-
96-well cell culture plates.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
Microplate reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serially diluted concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add the MTS/PMS solution to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Independent Verification of XMD16-5 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TNK2 inhibitor XMD16-5 with alternative compounds, supported by experimental data. The information is intended to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to this compound and TNK2 Inhibition
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1).[1][2] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.[3][4] Dysregulation of TNK2 signaling has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.[4][5][6] this compound exerts its activity by binding to the ATP-binding site of TNK2, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.[4] This guide compares the in vitro activity of this compound with other known TNK2 inhibitors: XMD8-87, AIM-100, and the multi-kinase inhibitor Dasatinib.
Mechanism of Action: The TNK2 Signaling Pathway
TNK2 is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate downstream cellular activities. Upon activation by upstream signals, TNK2 undergoes autophosphorylation and subsequently phosphorylates a range of substrate proteins, including AKT and the Androgen Receptor (AR), leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK pathways.[4][6] These pathways are critical for cell growth, proliferation, and survival.[4][6] The following diagram illustrates the central role of TNK2 in these signaling cascades and the point of intervention for inhibitors like this compound.
Caption: The TNK2 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy: In Vitro Inhibition of TNK2
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and its alternatives against wild-type TNK2 and clinically relevant mutant forms. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | TNK2 (D163E mutation) | 16 | [1][7] |
| TNK2 (R806Q mutation) | 77 | [1][7] | |
| XMD8-87 | TNK2 (D163E mutation) | 38 | [8][9][10] |
| TNK2 (R806Q mutation) | 113 | [8][9][10] | |
| AIM-100 | TNK2 (Wild-Type) | 22-24 | [11][12][13] |
| Dasatinib | TNK2 (Wild-Type) | <5 | [14] |
| Src Kinase | 0.5 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified TNK2.
Objective: To determine the IC50 value of an inhibitor against TNK2.
Protocol:
-
Reagents and Materials:
-
Purified recombinant TNK2 enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[16]
-
ATP.
-
Substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein).
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions.[1][8]
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[16]
-
Add 2 µl of a solution containing the TNK2 enzyme to each well.[16]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The ATP concentration is typically kept at or near the Km value for the kinase.[1][8][16]
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to assess the cytotoxic or cytostatic effects of the inhibitors.
Objective: To determine the effect of TNK2 inhibitors on the viability of cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., those expressing TNK2 mutants).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
MTS reagent (e.g., from Promega).
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate the plates for a specified period, typically 72 hours.[1][8]
-
Record the absorbance at 490 nm using a microplate reader.[1][8]
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Western Blotting for TNK2 Phosphorylation
This technique is used to detect the phosphorylation status of TNK2 in cells, providing a direct measure of the inhibitor's on-target activity.
Objective: To assess the ability of inhibitors to block the autophosphorylation of TNK2 in a cellular context.
Protocol:
-
Reagents and Materials:
-
Cell lines expressing the target TNK2 construct.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[19]
-
Primary antibodies: anti-phospho-TNK2 and anti-total-TNK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds or DMSO for a defined period (e.g., 6 hours).[7][9]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C.[20]
-
Incubate the membrane with the primary antibody (anti-phospho-TNK2) overnight at 4°C with gentle shaking.[21]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TNK2 or a loading control protein like GAPDH.
-
Summary
The data presented in this guide demonstrate that this compound is a highly potent inhibitor of mutant TNK2. When compared to XMD8-87, this compound exhibits lower IC50 values against the D163E and R806Q mutations, indicating greater potency. AIM-100 and Dasatinib are also potent inhibitors of wild-type TNK2, with Dasatinib showing activity in the low nanomolar range. The provided experimental protocols offer a framework for the independent verification of these findings and for further comparative studies. Researchers should consider the specific TNK2 variant and the desired selectivity profile when choosing an inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. TNK2 - Wikipedia [en.wikipedia.org]
- 4. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. xcessbio.com [xcessbio.com]
- 13. apexbt.com [apexbt.com]
- 14. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ptglab.com [ptglab.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
XMD16-5: A Potent and Selective Alternative to Dasatinib for Targeting TNK2
For researchers, scientists, and drug development professionals exploring therapeutic avenues targeting Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1), XMD16-5 emerges as a compelling alternative to the multi-targeted inhibitor dasatinib. This guide provides a comprehensive comparison of this compound and dasatinib, focusing on their biochemical potency, kinase selectivity, and cellular activity, supported by experimental data to inform inhibitor selection.
TNK2 is a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth, survival, and migration.[1][2] Its dysregulation is linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[2] While dasatinib is a potent inhibitor of TNK2, its broad kinase activity profile presents challenges for targeted therapy. This compound, a novel inhibitor, offers a potentially more selective approach to TNK2 inhibition.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound and dasatinib against TNK2 has been evaluated in various biochemical assays. This compound demonstrates high potency against oncogenic mutants of TNK2, with IC50 values in the nanomolar range. Dasatinib also exhibits potent inhibition of TNK2 with a reported dissociation constant (Kd) of 6 nM.[3]
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference |
| This compound | TNK2 (D163E mutant) | Biochemical | 16 | [4] |
| This compound | TNK2 (R806Q mutant) | Biochemical | 77 | [4] |
| Dasatinib | TNK2 (ACK1) | Kinase Assay | <5 | [3] |
| Dasatinib | TNK2 (ACK1) | Binding Assay (Kd) | 6 | [3] |
Table 1: Biochemical Potency of this compound and Dasatinib against TNK2. This table summarizes the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound and dasatinib against TNK2 and its mutants.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and limit therapeutic windows. Dasatinib is a well-known multi-kinase inhibitor, potently inhibiting BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others.[5][6] This broad activity is beneficial in certain contexts but can be a significant drawback when specific targeting of TNK2 is desired.
While a direct head-to-head kinome scan of this compound and dasatinib from a single study is not publicly available, data for a structurally related compound, XMD16-144, provides insight into the potential selectivity of this compound. This data, combined with the known broad-spectrum activity of dasatinib, suggests that this compound may offer a more favorable selectivity profile for TNK2-focused research and development.
| Inhibitor | Primary Target(s) | Key Off-Targets | Reference |
| This compound (inferred from XMD16-144) | TNK2 | Limited data available | [4] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFR | Numerous kinases across the kinome | [5][6] |
Table 2: Kinase Selectivity Overview. This table provides a high-level comparison of the known primary targets and off-target profiles of this compound (inferred) and dasatinib.
Cellular Activity and Downstream Signaling
Both this compound and dasatinib have demonstrated the ability to inhibit TNK2 activity in cellular contexts. Studies have shown that dasatinib can inhibit the autophosphorylation of TNK2 and the phosphorylation of its downstream substrates, such as the Androgen Receptor (AR), in cancer cell lines at low nanomolar concentrations.[3] Similarly, this compound has been shown to effectively inhibit the growth of cancer cell lines expressing oncogenic TNK2 mutants.[4]
The TNK2 signaling pathway is a complex network that integrates signals from receptor tyrosine kinases (RTKs) to regulate various cellular functions. Upon activation by upstream signals such as EGF, TNK2 can activate downstream pathways including the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation and survival.[2]
Figure 1: Simplified TNK2 Signaling Pathway. This diagram illustrates the activation of TNK2 by receptor tyrosine kinases (RTKs) and its subsequent activation of downstream pro-survival pathways, the PI3K/AKT and MAPK/ERK pathways. Both this compound and dasatinib inhibit TNK2, blocking these downstream signals.
Experimental Protocols
The following provides a general overview of the methodologies used to evaluate and compare TNK2 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Reagents: Recombinant TNK2 enzyme, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test inhibitors (this compound and dasatinib).
-
Procedure:
-
The TNK2 enzyme is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Cellular TNK2 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of TNK2 within a cellular context, which is a hallmark of its activation.
-
Cell Culture: A suitable cell line endogenously expressing or overexpressing TNK2 is cultured to sub-confluency.
-
Treatment: Cells are treated with various concentrations of this compound or dasatinib for a specified duration. In some cases, TNK2 activation is stimulated with a growth factor (e.g., EGF).
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated TNK2 (p-TNK2) and a primary antibody for total TNK2 as a loading control.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
-
Data Analysis: The ratio of p-TNK2 to total TNK2 is calculated for each treatment condition to determine the extent of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What are TNK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of XMD16-5 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise evaluation of a small molecule inhibitor's specificity is paramount to ensure its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive comparison of XMD16-5, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase (ACK1), with alternative inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate an objective assessment of this compound's specificity in cellular models.
Executive Summary
This compound is a highly potent inhibitor of TNK2, demonstrating nanomolar efficacy against wild-type and mutated forms of the kinase.[1][2] Its specificity, a critical determinant of its experimental and therapeutic value, is a key focus of this guide. Through a comparative analysis with other known TNK2 inhibitors, including XMD8-87, AIM-100, and the broader-spectrum inhibitors Dasatinib and Bosutinib, we aim to provide a clear perspective on the selectivity profile of this compound. This guide summarizes publicly available data and outlines established protocols for the independent verification and extension of these findings.
Data Presentation: A Comparative Analysis of TNK2 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their potency against TNK2 and their off-target effects.
Table 1: On-Target Potency of TNK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TNK2 (D163E mutant) | 16 | Biochemical | [1][2] |
| TNK2 (R806Q mutant) | 77 | Biochemical | [1][2] | |
| XMD8-87 | TNK2 | 35.4 | Biochemical (Invitrogen Kinase Assay) | [3] |
| AIM-100 | TNK2 (Ack1) | 22 | Biochemical | [4] |
| Dasatinib | TNK2 (ACK1) | <5 | Cellular (in LNCaP cells) | |
| Bosutinib | TNK2 (ACK1) | - | - |
Table 2: Selectivity Profile of this compound and XMD8-87 (KiNativ Assay)
The KiNativ™ assay measures the ability of a compound to prevent the labeling of kinases in a cell lysate by a biotinylated ATP probe, providing a measure of target engagement and selectivity. The data below represents the percent inhibition of various kinases at a 1 µM concentration of the inhibitor.
| Kinase Target | This compound (% Inhibition) | XMD8-87 (% Inhibition) | Reference |
| TNK2 (ACK1) | >90% | >90% | [5] |
| AAK1 | <35% | <35% | [5] |
| ABL1 | <35% | <35% | [5] |
| AURKA | <35% | <35% | [5] |
| BRK | 35-50% | 75-90% | [5][6] |
| CSF1R | <35% | 50-75% | [5][6] |
| DCAMKL1 | <35% | 50-75% | [5][6] |
| EGFR | <35% | <35% | [5] |
| EPHA4 | <35% | <35% | [5] |
| ERK5 (MAPK7) | <35% | 35-50% | [5][6] |
| FRK | <35% | 75-90% | [5][6] |
| GAK | <35% | 50-75% | [5][6] |
| LCK | <35% | <35% | [5] |
| SRC | <35% | <35% | [5] |
| TNK1 | <35% | 35-50% | [5][6] |
Note: This table presents a subset of the kinases tested. A comprehensive kinome scan for this compound is not publicly available.
Table 3: KINOMEscan Selectivity Profile of XMD8-87
The KINOMEscan® assay is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The selectivity score (S-score) provides a quantitative measure of compound selectivity, where a lower score indicates higher selectivity.
| Compound | Screening Concentration | Selectivity Score (S(35)) | Selectivity Score (S(10)) | Selectivity Score (S(1)) | Key Off-Targets (Kd < 1µM) | Reference |
| XMD8-87 | 10 µM | 0.08 | 0.03 | 0.02 | BRK (37 nM), CSF1R (330 nM), DCAMKL1 (280 nM), DCAMKL2 (690 nM), FRK (96 nM), GAK (270 nM), TNK1 (110 nM) | [6] |
S(x) is calculated as the number of kinases with a percent of control < x, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Experimental Protocols
To facilitate the independent evaluation of this compound and its alternatives, we provide detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant TNK2 kinase
-
Specific peptide or protein substrate for TNK2
-
This compound and other test compounds
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compounds or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be at or near the Km for TNK2 for accurate IC50 determination.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose filter plates, wash to remove unincorporated [γ-³³P]ATP, and measure radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the specific detection reagent.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.
-
Determine the IC50 value for each compound by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known TNK2 expression)
-
This compound and other test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for TNK2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-3 hours) at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). Include a non-heated control.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against TNK2.
-
Quantify the band intensities to determine the amount of soluble TNK2 at each temperature and compound concentration.
-
Plot the amount of soluble TNK2 as a function of temperature for each compound concentration to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement and stabilization by the compound.
Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This chemical proteomics approach identifies the direct binding partners of a compound from a complex biological sample.
Materials:
-
This compound or an analog with a linker for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell lysate from the cell line of interest
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
SDS-PAGE reagents
-
In-gel digestion reagents (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Immobilize the compound onto the affinity resin.
-
Incubate the cell lysate with the compound-conjugated resin. A control incubation with unconjugated resin should be performed in parallel.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the resin.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database. Proteins that are specifically enriched in the compound pull-down compared to the control are potential on- and off-targets.
Mandatory Visualization
TNK2/ACK1 Signaling Pathway
Caption: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Specificity Evaluation
Caption: A logical workflow for the comprehensive evaluation of kinase inhibitor specificity.
References
Safety Operating Guide
Proper Disposal of XMD16-5: A Procedural Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for XMD16-5 have not been officially published. The following guidelines are based on best practices for the handling and disposal of potent, solid small molecule kinase inhibitors and should be adapted to comply with your institution's specific environmental health and safety (EHS) protocols. Always consult your institution's EHS department for final guidance.
Researchers and drug development professionals utilizing this compound, a potent TNK2 inhibitor, are responsible for its safe handling and disposal to mitigate potential laboratory and environmental hazards.[1][2] Due to the compound's biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste.[3][4] This guide provides a comprehensive, step-by-step approach to ensure the safe management of this compound waste streams.
Key Disposal Principles for Potent Solid Compounds
The following table summarizes the essential principles for the disposal of this compound and similarly potent solid compounds.
| Waste Category | Disposal Principle | Rationale |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3] | To prevent environmental release and potential exposure to a biologically active compound. |
| Solutions Containing this compound | Collect in a dedicated, sealed, and properly labeled hazardous waste container.[3] | To avoid accidental mixture with incompatible chemicals and ensure proper disposal. |
| Contaminated Labware | All disposable items (gloves, pipette tips, vials, etc.) must be placed in a designated hazardous waste container.[5] | To prevent cross-contamination and ensure all traces of the potent compound are handled as hazardous. |
| Decontamination Materials | Wipes, absorbents, and other materials used for cleaning and decontamination must be disposed of as hazardous waste.[3] | Cleaning materials will be contaminated with the active compound and must be treated accordingly. |
Standard Operating Procedure for this compound Disposal
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final collection.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are wearing the appropriate personal protective equipment:
-
Double Nitrile Gloves
-
Safety Goggles or Face Shield
-
Lab Coat
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical.[3]
-
Solid Waste:
-
Carefully place all unused or expired solid this compound into a designated, robust, and sealable hazardous waste container.
-
Collect all disposables that have come into contact with this compound, such as weighing papers, contaminated gloves, and pipette tips, in the same designated container.[5][6]
-
Ensure the container is clearly labeled "Hazardous Waste: this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container designed for hazardous liquid waste.[3]
-
Keep the container securely closed when not in use.
-
Label the container with "Hazardous Waste: this compound" and list all solvent components.
-
-
Sharps Waste:
-
Dispose of any needles or syringes used for handling this compound solutions in a designated sharps container for hazardous chemical waste.[6]
-
Decontamination
Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) to dissolve any remaining compound.[3]
-
Follow with a thorough cleaning using a laboratory detergent.
-
Dispose of all cleaning materials (wipes, paper towels) as hazardous solid waste.[3]
Final Disposal
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]
-
Never dispose of this compound or its containers in the regular trash or pour solutions down the drain.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Small Molecules Targeting Activated Cdc42-Associated Kinase 1 (ACK1/TNK2) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling XMD16-5
Essential Safety and Handling Guide for XMD16-5
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety, logistical, and operational information for handling the potent tyrosine kinase non-receptor 2 (TNK2) inhibitor, this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this research compound. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Experimental Protocols
A systematic approach to handling this compound is essential to minimize exposure and maintain the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Conditions: this compound is typically stored at -20°C for up to one year or -80°C for up to two years.[1] Confirm the recommended storage conditions on the product vial or datasheet.
-
Designated Area: Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.
Preparation of Stock Solutions
-
Environment: All procedures involving the handling of solid this compound must be conducted in a chemical fume hood.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Operational and Disposal Plans
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the safety officer.
-
Secure: Secure the area and prevent entry.
-
PPE: Don the appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleaning: Carefully clean the spill area with an appropriate deactivating solution, followed by a thorough wash with soap and water.
-
Waste: All cleanup materials must be disposed of as hazardous chemical waste.
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Visual Guides
Experimental Workflow for Handling this compound
Caption: A typical experimental workflow for handling this compound.
Chemical Spill Response Plan for this compound
Caption: A logical workflow for responding to a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
